3-Chloro-2,3-dihydrothiophene 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77624. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWJZKFRTYHAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291734 | |
| Record name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42925-42-8 | |
| Record name | NSC77624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42925-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-2,3-dihydrothiophene 1,1-dioxide: A Technical Guide for Chemical Researchers
CAS Number: 42925-42-8 Molecular Formula: C₄H₅ClO₂S Molecular Weight: 152.60 g/mol [1]
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on related sulfolene and dihydrothiophene derivatives to offer valuable insights into its probable synthesis, reactivity, and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the synthetic utility of novel sulfur-containing heterocycles.
Introduction
Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[2] The unique physicochemical properties imparted by the sulfur atom, such as its ability to engage in hydrogen bonding and its influence on metabolic stability, make these scaffolds highly attractive in drug design. Within this class, the dihydrothiophene 1,1-dioxide (sulfolene) framework serves as a rigid and polar structural motif. The introduction of a chlorine atom, as in this compound, is anticipated to further modulate the electronic properties and reactivity of the core structure, offering a valuable tool for synthetic chemists. Halogenated compounds play a crucial role in the pharmaceutical industry, with chlorine being a common substituent in many approved drugs.[3] This guide aims to consolidate the current understanding of this compound and to stimulate further research into its synthetic potential.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 42925-42-8 | [1] |
| Molecular Formula | C₄H₅ClO₂S | [1] |
| Molecular Weight | 152.60 | [1] |
| Appearance | Solid (form) | |
| InChI | 1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | [1] |
| SMILES | ClC1CS(=O)(=O)C=C1 | [1] |
Safety and Handling:
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Plausible Methodologies
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on the well-established chemistry of sulfolenes, a plausible and direct synthetic route can be proposed.
Proposed Synthesis: Electrophilic Halogenation of 2,3-Dihydrothiophene 1,1-dioxide
The most probable method for the preparation of this compound involves the direct chlorination of its parent compound, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene). The electron-withdrawing nature of the sulfone group deactivates the double bond towards electrophilic addition, but reactions with halogens are known to occur. For instance, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) readily reacts with bromine in an aqueous solution to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide.[4] A similar reaction with chlorine is expected to proceed with 2,3-dihydrothiophene 1,1-dioxide.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound.
Conceptual Protocol:
-
Dissolution: Dissolve 2,3-dihydrothiophene 1,1-dioxide in a suitable inert solvent, such as dichloromethane or chloroform.
-
Chlorination: Slowly bubble chlorine gas through the solution or add a solution of chlorine in the same solvent at a controlled temperature, likely at or below room temperature to manage the exothermicity of the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess chlorine. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired this compound.
Causality Behind Experimental Choices:
-
Inert Solvent: An inert solvent is crucial to prevent side reactions with the highly reactive chlorine gas.
-
Controlled Temperature: Halogenation reactions are often exothermic. Temperature control is necessary to prevent unwanted side reactions and decomposition of the product.
-
Quenching: The use of a quenching agent is a standard safety procedure to neutralize any unreacted and hazardous chlorine gas.
Anticipated Reactivity and Synthetic Applications
The reactivity of this compound is expected to be dictated by the interplay of the electron-withdrawing sulfone group, the reactive double bond, and the chloro substituent.
Cycloaddition Reactions
Thiophene-1,1-dioxides are well-documented to participate in cycloaddition reactions, acting as either dienes or dienophiles.[5] The electron-deficient nature of the double bond in this compound, further enhanced by the chlorine atom, suggests it would be a potent dienophile in [4+2] Diels-Alder reactions.[6] This opens up possibilities for the synthesis of complex polycyclic structures.
Potential Diels-Alder Reaction Workflow:
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Structure elucidation of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the validity of subsequent biological, toxicological, and mechanistic studies. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a halogenated cyclic sulfone. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the strategic rationale behind the selection of analytical techniques and the logical framework used to interpret the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for confirming molecular structures.
Introduction and Strategic Overview
This compound belongs to the class of unsaturated cyclic sulfones, commonly known as sulfolenes. These moieties are versatile intermediates in organic synthesis, often utilized in Diels-Alder reactions and as precursors to conjugated dienes. The introduction of a chlorine atom into the 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene) scaffold creates a chiral center and modifies the electronic and steric properties of the molecule, making it a potentially valuable building block.
Given the potential for isomeric impurities arising from its synthesis—most plausibly via the chlorination of 2-sulfolene, which itself can be formed from the isomerization of 3-sulfolene[1]—a rigorous and orthogonal analytical approach is not just recommended, but essential. Our strategy is to build a conclusive structural argument by integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that confirms the identity and purity of the target compound.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in any structure elucidation workflow is to confirm the molecular formula and identify the key functional groups present. This establishes the fundamental building blocks that we will assemble using more detailed connectivity data.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For halogenated compounds, the isotopic distribution provides a distinctive signature that offers a high degree of confidence in the elemental composition. For this compound (C₄H₅ClO₂S), we anticipate a characteristic isotopic pattern arising from the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), as well as the less pronounced pattern from ³²S (95.0%) and ³⁴S (4.2%).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: 1 µL of the sample is injected into the GC inlet in splitless mode.
-
GC Separation: The sample is passed through a capillary column (e.g., DB-5ms) with a temperature gradient to separate the analyte from any residual solvent or impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
Trustworthiness: Expected Data and Interpretation The molecular formula C₄H₅ClO₂S has a calculated monoisotopic mass of 151.96 g/mol . The mass spectrum will provide two key pieces of information:
-
Molecular Ion Cluster: The molecular ion (M⁺) peak will appear as a cluster of signals due to the isotopes of chlorine and sulfur. The most abundant peak will be for the species containing ³⁵Cl and ³²S. The (M+2)⁺ peak, corresponding to the presence of either ³⁷Cl or ³⁴S, will have a predictable intensity relative to the M⁺ peak. The ratio of M⁺ to (M+2)⁺ is a critical diagnostic tool.
-
Fragmentation Pattern: EI is a high-energy ionization technique that causes fragmentation. The fragmentation pattern provides clues about the molecule's structure. Plausible fragmentation pathways include the loss of SO₂ (a common fragmentation for sulfones), loss of a chlorine radical (Cl•), or loss of HCl.
Table 1: Predicted Mass Spectrometry Data for C₄H₅ClO₂S
| m/z (Da) | Assignment | Expected Relative Abundance (%) | Rationale |
| 152 | [M]⁺ (C₄H₅³⁵ClO₂S) | 100 | Molecular ion with the most abundant isotopes. |
| 154 | [M+2]⁺ | ~35 | Primarily due to the presence of ³⁷Cl. |
| 117 | [M - Cl]⁺ | Variable | Loss of the chlorine radical. |
| 88 | [M - SO₂]⁺ | Variable | Characteristic loss of sulfur dioxide via retro-cheletropic reaction. |
| 53 | [C₄H₅]⁺ | Variable | Further fragmentation after loss of SO₂ and Cl. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic signals will be from the sulfone (SO₂) group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.
Trustworthiness: Expected Data and Interpretation The IR spectrum provides a molecular "fingerprint." The presence of strong, sharp absorption bands in the specified regions for the sulfone group is a primary confirmation of this core structural feature.
Table 2: Key Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H stretch | Vinylic C-H | Stretching of H bonded to sp² carbons of the double bond. |
| ~3000-2850 | C-H stretch | Aliphatic C-H | Stretching of H bonded to sp³ carbons (C2 and C3). |
| ~1650-1600 | C=C stretch | Alkene | Stretching of the carbon-carbon double bond in the ring. |
| ~1350-1300 | S=O stretch | Sulfone (asymmetric) | Strong and characteristic absorption for the SO₂ group.[2] |
| ~1150-1120 | S=O stretch | Sulfone (symmetric) | Strong and characteristic absorption for the SO₂ group.[2] |
| ~800-600 | C-Cl stretch | Alkyl Halide | Stretching of the carbon-chlorine bond. |
Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By combining ¹H, ¹³C, and 2D NMR experiments, we can map out the complete carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H, ¹³C, COSY, and HSQC spectra are acquired.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). For this compound, we expect four distinct signals with an integration ratio of 2:1:1:1.
Trustworthiness: Predicted Spectrum and Interpretation The proposed structure has four unique proton-bearing carbons. The protons on the C2 carbon are diastereotopic due to the adjacent chiral center at C3, and thus are expected to be chemically non-equivalent.
-
Chemical Shift: Protons adjacent to electron-withdrawing groups (like the sulfone and chlorine) and vinylic protons will be shifted downfield (higher ppm).
-
Multiplicity: Spin-spin coupling between non-equivalent protons on adjacent carbons splits the signals into multiplets, governed by the n+1 rule.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) | Rationale |
| H-5 | ~6.8 - 7.2 | Doublet of doublets (dd) | 1H | J₅,₄, J₅,₂ | Vinylic proton, deshielded by the sulfone group. Coupled to H-4 and long-range to H-2. |
| H-4 | ~6.2 - 6.6 | Doublet of doublets (dd) | 1H | J₄,₅, J₄,₃ | Vinylic proton, coupled to H-5 and H-3. |
| H-3 | ~4.8 - 5.2 | Multiplet (m) | 1H | J₃,₄, J₃,₂ₐ, J₃,₂b | Methine proton on the carbon bearing the chlorine atom, highly deshielded. Coupled to protons on C4 and C2. |
| H-2a, H-2b | ~3.2 - 3.8 | Multiplet (m) | 2H | J₂ₐ,₂b, J₂ₐ,₃, J₂b,₃ | Diastereotopic methylene protons adjacent to the sulfone group. They will show geminal coupling to each other and vicinal coupling to H-3. |
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For the proposed structure, we expect four distinct signals.
Trustworthiness: Predicted Spectrum and Interpretation The chemical shifts of the carbon signals are highly dependent on their hybridization and the electronegativity of attached atoms.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-5 | ~140 - 145 | Vinylic carbon (sp²), deshielded by the adjacent sulfone group. |
| C-4 | ~125 - 130 | Vinylic carbon (sp²). |
| C-3 | ~60 - 65 | Aliphatic carbon (sp³) directly bonded to the electronegative chlorine atom. |
| C-2 | ~55 - 60 | Aliphatic carbon (sp³) adjacent to the electron-withdrawing sulfone group. |
2D NMR: Unambiguous Connectivity Mapping
Expertise & Experience: While 1D NMR provides essential information, 2D NMR experiments like COSY and HSQC are required to definitively establish the bonding network. COSY maps out ¹H-¹H coupling correlations, while HSQC correlates each proton with its directly attached carbon. This is a self-validating system: the connectivity established by COSY must be consistent with the C-H pairings revealed by HSQC.
-
COSY (Correlation Spectroscopy): We expect to see cross-peaks connecting:
-
H-5 with H-4.
-
H-4 with H-3.
-
H-3 with the H-2 protons.
-
The H-2 protons may also show a cross-peak with each other.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will definitively link the proton and carbon signals:
-
The ¹H signal at ~6.8-7.2 ppm will correlate with the ¹³C signal at ~140-145 ppm (C-5).
-
The ¹H signal at ~6.2-6.6 ppm will correlate with the ¹³C signal at ~125-130 ppm (C-4).
-
The ¹H signal at ~4.8-5.2 ppm will correlate with the ¹³C signal at ~60-65 ppm (C-3).
-
The ¹H signals at ~3.2-3.8 ppm will correlate with the ¹³C signal at ~55-60 ppm (C-2).
-
Definitive Confirmation: X-ray Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.
Expertise & Experience: This technique determines the precise spatial arrangement of atoms in a crystalline solid, yielding exact bond lengths, bond angles, and conformational details. Recent studies on related halogenated sulfolenes have shown that while the parent 2-sulfolene ring is planar, halogenation can induce a twisted conformation[3][4].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: A single crystal of sufficient quality must be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
Trustworthiness: Expected Result The solved crystal structure would visually confirm the connectivity of the this compound, including the relative stereochemistry at the C3 chiral center if a single enantiomer crystallizes. It would provide definitive data on the planarity or puckering of the five-membered ring.
Integrated Analysis and Conclusion
The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. The workflow is designed to be self-validating at each step.
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The X-ray structures of 2- and 3-sulfolene and two halogenated derivatives [research-repository.st-andrews.ac.uk]
A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the essential precautions and handling protocols for 3-Chloro-2,3-dihydrothiophene 1,1-dioxide. As a chlorinated sulfolene derivative, this compound necessitates a handling strategy that addresses the combined risks of its parent structure and the reactive chlorine substituent. This document moves beyond a simple checklist of safety procedures to provide a foundational understanding of the "why" behind each recommendation, empowering researchers to work safely and effectively.
Understanding the Compound: A Profile of this compound
This compound is a heterocyclic compound belonging to the class of halogenated heterocycles.[1] While specific toxicological data for this particular molecule is not extensively documented, a robust safety profile can be constructed by examining its structural components: the sulfolene backbone and the chlorine substituent.
| Property | Data | Source |
| CAS Number | 42925-42-8 | [1] |
| Molecular Formula | C4H5ClO2S | [1] |
| Molecular Weight | 152.60 g/mol | [1] |
| Physical Form | Solid (inferred from parent compound) | [2] |
The sulfone group significantly influences the chemical's properties, rendering it a stable solid, likely with a relatively high melting point, similar to its parent compound, sulfolene (melting point 65-66 °C).[2] The presence of the chlorine atom introduces potential for increased toxicity and different chemical reactivity compared to sulfolene.
Hazard Identification and Risk Assessment: A Multi-faceted Approach
A thorough risk assessment is paramount before commencing any work with this compound. The primary hazards are categorized below, with a logical framework for risk mitigation.
Health Hazards
The health hazards associated with this compound are inferred from data on sulfolene and general principles of toxicology for chlorinated organic compounds and thiophene derivatives.
-
Eye Irritation: The parent compound, sulfolene, is classified as causing serious eye irritation (H319).[3] It is therefore prudent to assume that this compound poses a similar, if not greater, risk.
-
Skin and Respiratory Tract Irritation: While sulfolene is not classified as a skin irritant, many chlorinated compounds can cause skin irritation upon prolonged contact.[4] Inhalation of dust particles may lead to respiratory tract irritation.[4]
-
Potential for Systemic Toxicity: Thiophene-containing compounds can undergo metabolic activation in the body, particularly by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause organ toxicity, such as nephrotoxicity and hepatotoxicity.[5] The chloro-substituent may influence the rate and pathway of this metabolic activation.
-
Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[6]
Physical and Chemical Hazards
-
Combustible Dust: Like its parent compound, this compound, if in a finely divided state, may form combustible dust concentrations in the air.[3] A dust explosion can be initiated by a spark, static electricity, or a hot surface.
-
Reactivity: While generally stable, sulfolene derivatives may react with strong reducing agents.[7] The presence of the chlorine atom may also introduce reactivity with certain nucleophiles or bases.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure. The following should be implemented when handling this compound.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Static Control: When transferring large quantities of the powdered solid, grounding and bonding of equipment should be considered to prevent the buildup of static electricity, which could ignite a dust cloud.[8]
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing or dust generation.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.
-
Protective Clothing: A laboratory coat is required. For larger scale operations, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (P100) should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust. Use of a scoop or spatula is preferred over pouring. For weighing, do so in a fume hood or a balance enclosure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.
-
Maintain a Clean Workspace: Clean up any spills promptly and decontaminate surfaces after use.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[7]
-
Ignition Sources: Store away from heat, sparks, and open flames.[8]
Spill and Emergency Procedures
Preparedness for accidental releases is a key component of a comprehensive safety plan.
Spill Response
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the material, avoiding dust generation. A HEPA-filtered vacuum can also be used.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Restrict access to the area.
-
Ventilate the area only if it is safe to do so.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Containers: Collect all chemical waste in properly labeled, sealed containers.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in the regular trash.
Visualizing Safe Workflows
To further clarify the necessary precautions, the following diagrams illustrate the key decision-making processes and workflows for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: Decision-making process for responding to a spill of this compound.
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards, derived from data on its parent compound, sulfolene, and the general principles of handling chlorinated and thiophene-containing molecules. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Dihydrothiophene. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]
-
GOV.UK. (2024, November 12). Dioxins: toxicological overview. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. Retrieved from [Link]
-
Grokipedia. (n.d.). Sulfolene. Retrieved from [Link]
-
PubMed. (2015, December 21). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]
-
Stratus Engineering, Inc. (n.d.). Extraction Unit Sulfolane Solvent Regeneration. Retrieved from [Link]
- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.
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An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 3-Chloro-2,3-dihydrothiophene 1,1-dioxide (CAS Number: 42925-42-8). As a Senior Application Scientist, the following information is synthesized from available Safety Data Sheets (SDS) to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended to supplement, not replace, formal safety training and institutional protocols.
Section 1: Chemical Identity and Physical Properties
This compound is a heterocyclic compound.[1] Understanding its fundamental properties is the first step in safe handling.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 42925-42-8 | [1] |
| Molecular Formula | C₄H₅ClO₂S | [1] |
| Molecular Weight | 152.60 g/mol | [1] |
| Physical Form | Solid | |
| InChI | 1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | [1] |
| SMILES String | ClC1CS(=O)(=O)C=C1 | [1] |
Section 2: Hazard Identification and GHS Classification
According to available safety data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are crucial for understanding the potential risks.
The signal word for this compound is "Danger" .[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Hazard Classifications:
-
Skin Irritation (Category 2)
-
Serious Eye Damage (Category 1)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Below is a diagram illustrating the GHS hazard classifications for this compound.
Caption: GHS Hazard Profile.
Section 3: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on the known hazards of this compound.
General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.
Step-by-Step First-Aid Protocols:
-
If Inhaled:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
If the individual is not breathing, give artificial respiration.
-
Seek immediate medical attention.
-
-
In Case of Skin Contact:
-
Immediately flush the skin with plenty of water for at least 15 minutes.
-
Remove all contaminated clothing and shoes.
-
Wash the affected area with soap and water.
-
Seek medical attention if irritation persists.
-
-
In Case of Eye Contact:
-
Immediately rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Hold the eyelids open and flush with a steady, gentle stream of water for at least 15 minutes.
-
Seek immediate medical attention, including an ophthalmologist.
-
-
If Swallowed:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
Section 4: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, sulfur oxides, and hydrogen chloride gas.
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
The primary objectives in an accidental release are to contain the spill, prevent exposure, and decontaminate the area safely.
Workflow for Accidental Release:
Caption: Accidental Release Response Workflow.
Section 5: Handling, Storage, and Personal Protection
Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition.
Storage Conditions:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
This compound is classified under Storage Class 11: Combustible Solids.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is paramount to preventing exposure.
Caption: Essential PPE for handling.
Section 6: Toxicological and Ecological Information
Toxicological Information:
-
Acute Effects: Causes skin irritation, serious eye damage, and may cause respiratory irritation. The target organ is the respiratory system.
-
Chronic Effects: No specific data on the long-term toxicological effects of this compound is currently available. It is prudent to handle this compound as potentially hazardous with prolonged or repeated exposure.
Ecological Information:
-
WGK (Water Hazard Class): WGK 3 - severe hazard to water.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
Given the WGK 3 classification, it is imperative to prevent this substance from entering the environment. All waste materials should be disposed of as hazardous waste.
Section 7: Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
Disposal Protocol:
-
Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
Arrange for disposal by a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Amerigo Scientific. This compound Safety Information. [Link]
Sources
An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
Introduction
3-Chloro-2,3-dihydrothiophene 1,1-dioxide, a member of the sulfolene family of compounds, is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and drug development. Its chemical structure, featuring a reactive chlorine atom and a masked diene system within the thiophene 1,1-dioxide core, endows it with a unique and powerful reactivity profile. This guide provides an in-depth exploration of the synthesis and, most critically, the synthetic transformations of this compound, with a focus on its role as a stable precursor to a highly reactive diene for cycloaddition reactions. We will delve into the mechanistic underpinnings of its key reactions, providing field-proven insights and detailed experimental considerations for its effective utilization in the synthesis of complex molecular architectures.
Structural Features and Isomeric Considerations
This compound is also known as 3-chloro-2-sulfolene. It is important to distinguish it from its isomer, 3-chloro-2,5-dihydrothiophene 1,1-dioxide (3-chloro-3-sulfolene). The 2-sulfolene isomer is generally the more thermodynamically stable of the two.[1] This stability is a key factor in its handling and reactivity. In the presence of a base, 3-sulfolenes can isomerize to the corresponding 2-sulfolene.[1]
Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be extrapolated from the known chemistry of sulfolenes. The most likely approach involves the chlorination of a suitable sulfolene precursor.
A probable synthetic pathway would begin with the well-established cheletropic reaction between a 1,3-diene and sulfur dioxide to form a 3-sulfolene.[1] Subsequent isomerization to the more stable 2-sulfolene, followed by a controlled chlorination reaction, would yield the target compound.
Hypothetical Synthetic Protocol:
Step 1: Synthesis of 2,5-dihydrothiophene 1,1-dioxide (3-Sulfolene)
This reaction is typically carried out by reacting 1,3-butadiene with sulfur dioxide.[2]
Step 2: Isomerization to 2,3-dihydrothiophene 1,1-dioxide (2-Sulfolene)
Treatment of 3-sulfolene with a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), would facilitate the isomerization to the more stable 2-sulfolene.[1]
Step 3: Chlorination of 2-Sulfolene
The final step would involve the chlorination of 2-sulfolene. This could potentially be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), under carefully controlled conditions to favor monochlorination at the 3-position.
Core Reactivity: A Gateway to Substituted Thiophene-1,1-dioxides via Dehydrochlorination
The most significant and synthetically valuable reaction of this compound is its dehydrochlorination to generate the corresponding 3-chloro-thiophene 1,1-dioxide. This elimination reaction transforms a relatively stable precursor into a highly reactive and versatile intermediate for cycloaddition reactions.
The driving force for this elimination is the formation of a conjugated diene system within the thiophene-1,1-dioxide ring. The electron-withdrawing nature of the sulfone group acidifies the proton at the 2-position, facilitating its abstraction by a base. Concurrently, the chloride ion at the 3-position serves as an excellent leaving group.
This transformation is analogous to the well-documented two-fold dehydrobromination of 3,4-dibromotetrahydrothiophene-1,1-dioxide to generate the parent thiophene-1,1-dioxide.[1]
Experimental Protocol: Dehydrochlorination of this compound
-
Reaction Setup: A solution of this compound in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A non-nucleophilic base, such as triethylamine or DBU, is added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of base is critical to favor elimination over potential nucleophilic substitution.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting 3-chloro-thiophene 1,1-dioxide is often used in situ for subsequent reactions due to its high reactivity and potential for dimerization. If isolation is required, purification can be attempted by rapid chromatography on silica gel, though care must be taken to avoid decomposition.
The Powerhouse Intermediate: Cycloaddition Reactions of 3-Chloro-thiophene-1,1-dioxide
The in-situ generated or isolated 3-chloro-thiophene 1,1-dioxide is a potent diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[3] The electron-withdrawing sulfone group significantly lowers the energy of the LUMO of the diene, making it highly reactive towards a wide range of dienophiles, including electron-rich alkenes and alkynes.[1]
A key feature of these cycloaddition reactions is the subsequent extrusion of sulfur dioxide from the initial Diels-Alder adduct upon heating. This cheletropic elimination is a retro-Diels-Alder reaction that results in the formation of a new six-membered ring with the creation of two new carbon-carbon bonds, effectively serving as a powerful tool for the construction of complex cyclic and polycyclic systems.
Caption: General workflow for the use of this compound in Diels-Alder reactions.
Scope of the Diels-Alder Reaction
The versatility of the Diels-Alder reaction with substituted thiophene-1,1-dioxides is vast. Below is a table summarizing representative examples with analogous thiophene-1,1-dioxides to illustrate the potential scope with the chloro-substituted variant.
| Diene | Dienophile | Product Type | Reference |
| Thiophene-1,1-dioxide | Maleic Anhydride | Phthalic Anhydride derivative | [4] |
| Thiophene-1,1-dioxide | N-Phenylmaleimide | N-Phenylphthalimide derivative | [1] |
| Thiophene-1,1-dioxide | Ethylene | 1,4-Cyclohexadiene | [1] |
| Thiophene-1,1-dioxide | Acetylene | Benzene | [1] |
The presence of the chloro substituent on the thiophene-1,1-dioxide diene is expected to influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles. The precise outcome will depend on a combination of electronic and steric factors.
Alternative Reactivity: Nucleophilic Substitution
While the elimination-cycloaddition pathway is the dominant and most synthetically useful reactivity profile, the potential for direct nucleophilic substitution at the carbon bearing the chlorine atom should be considered.
The C-Cl bond in this compound is at an allylic position and is activated by the adjacent electron-withdrawing sulfone group. This makes the carbon atom electrophilic and susceptible to attack by nucleophiles.[5]
However, this reaction pathway is often in competition with the base-induced elimination. To favor nucleophilic substitution, non-basic, potent nucleophiles would be required. The reaction conditions would also need to be carefully controlled to avoid elimination.
Caption: Competing pathways of nucleophilic substitution and elimination for this compound.
Considerations for Nucleophilic Substitution:
-
Nucleophile Choice: Strong, non-basic nucleophiles such as azide, cyanide, or thiolates could potentially lead to substitution products.[6]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO would be expected to favor an SN2-type substitution.
-
Competition with Elimination: The presence of any basicity in the nucleophile or reaction medium will likely lead to the elimination product as the major or sole product.
Conclusion and Synthetic Outlook
This compound is a valuable synthetic intermediate whose reactivity is dominated by its ability to serve as a stable and accessible precursor to the highly reactive 3-chloro-thiophene-1,1-dioxide. The subsequent in-situ trapping of this diene in Diels-Alder cycloadditions, followed by sulfur dioxide extrusion, provides a powerful and convergent strategy for the synthesis of a wide array of substituted cyclohexadienes and aromatic compounds.
While direct nucleophilic substitution at the C-Cl bond is a theoretical possibility, the propensity for elimination under most conditions makes the cycloaddition pathway the most synthetically reliable and widely applicable. Future research in this area could focus on expanding the scope of dienophiles used in the cycloaddition reaction with 3-chloro-thiophene-1,1-dioxide and exploring the influence of the chloro substituent on the regioselectivity of these transformations. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to novel and efficient syntheses of complex molecules for applications in medicinal chemistry, materials science, and beyond.
References
-
Wikipedia contributors. (2023, November 28). Sulfolene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydrothiophenes. Retrieved January 26, 2026, from [Link]
-
Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
- Field, L. L., & Field, K. W. (1976). Diels–Alder reactions of thiophene oxides generated in situ. Journal of the Chemical Society, Perkin Transactions 1, (21), 2375-2377.
- Chou, T. S., & Tso, H. H. (1989). 3-Sulfolenes and Their Derivatives: Synthesis and Applications.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2189-2197.
-
Wikipedia contributors. (2023, December 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
LibreTexts. (2022, July 20). 8: Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
- Shell Internationale Research Maatschappij N.V. (1994). Process for producing sulfolane compounds. U.S.
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 26, 2026, from [Link]
- Dickinson, R. P., & Iddon, B. (1977). Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene: Part 1. Reaction pathways. Journal of the Chemical Society, Perkin Transactions 2, (11), 1513-1519.
-
Total Organic Chemistry. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Reddy, C. R., & Kumara, C. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1, 3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic letters, 20(15), 4569-4572.
- Diamond Alkali Company. (1958). Production of chlorothiophene. U.S.
-
University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions. Retrieved January 26, 2026, from [Link]
- Sumitomo Chemical Company, Limited. (2001). Method for producing sulfolene.
-
Ashenhurst, J. (2012, June 20). Nucleophilic Substitution Reactions (3) - SN1 [Video]. YouTube. [Link]
- Baumgartner, T. (2017). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein journal of organic chemistry, 13, 1935-1946.
-
LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Sulfolene. PubChem. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: The Reaction of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide with Dienes as a Powerful Tool in Annulation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of a Masked Dienophile
In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Six-membered rings, in particular, are ubiquitous motifs in a vast array of natural products and pharmaceutical agents. The Diels-Alder reaction stands as a cornerstone for the synthesis of cyclohexene derivatives; however, the direct use of certain dienophiles can be hampered by their instability or difficult preparation.[1] This guide delves into the synthetic utility of 3-chloro-2,3-dihydrothiophene 1,1-dioxide, a stable and accessible reagent that serves as a precursor to a highly reactive dienophile in situ. Through a tandem sequence of retro-cheletropic extrusion, Diels-Alder cycloaddition, and subsequent elimination, this reagent provides a powerful platform for the annulation of dienes to form substituted cyclohexadiene systems. Such methodologies are of significant interest to professionals in drug development and medicinal chemistry, where the sulfone scaffold is a key feature in numerous therapeutic agents.[2]
The strategic use of a stable precursor that generates a reactive intermediate under specific conditions offers significant advantages in terms of handling, storage, and reaction control. 3-Sulfolene, for instance, is a well-established solid source of gaseous 1,3-butadiene for in situ Diels-Alder reactions.[3][4] Similarly, this compound can be viewed as a "masked" version of a more reactive chlorinated dienophile, unlocking unique synthetic transformations.
Mechanistic Rationale: A Tandem Pericyclic Cascade
The reaction of this compound with dienes proceeds through a fascinating and efficient one-pot tandem sequence. This sequence is initiated by a thermally induced retro-cheletropic extrusion of sulfur dioxide, a common and predictable reaction for sulfolenes.[5] This step generates a transient and highly reactive 1-chloro-1,3-butadiene derivative. This intermediate then participates as a dienophile in a [4+2] cycloaddition with the diene present in the reaction mixture. The resulting Diels-Alder adduct contains a chlorine atom that can be readily eliminated, typically as hydrogen chloride (HCl) under the reaction conditions or during workup, to afford the final, more stable cyclohexadiene product.
The overall transformation can be summarized in the following three key steps:
-
Retro-Cheletropic Extrusion: Upon heating, this compound undergoes a concerted, pericyclic reaction to release sulfur dioxide (SO₂), a thermodynamically favorable process. This generates a reactive 1-chloro-1,3-diene intermediate.
-
Diels-Alder Cycloaddition: The in situ generated chlorinated diene acts as a dienophile and reacts with a conventional diene (e.g., furan, cyclopentadiene) via a [4+2] cycloaddition to form a six-membered ring.
-
Elimination: The resulting Diels-Alder adduct readily undergoes elimination of HCl, a process often facilitated by the reaction temperature or a mild base, to yield the final annulated cyclohexadiene product. This final step provides the driving force for the overall reaction sequence.
This tandem approach allows for the construction of complex cyclic systems from simple starting materials in a single operation, showcasing high atom economy and synthetic efficiency.
Figure 1: A simplified workflow of the tandem reaction of this compound with a diene.
Experimental Protocols: A Representative Procedure
While specific protocols for this compound are not abundantly available in the literature, a general procedure can be adapted from the well-established reactions of related 3-halosulfolenes. The following protocol is a representative example for the reaction with a generic diene and should be optimized for specific substrates.
Materials:
-
This compound
-
Diene (e.g., furan, cyclopentadiene, isoprene)
-
High-boiling point solvent (e.g., toluene, xylene, or mesitylene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox is recommended for sensitive dienes)
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 equivalent).
-
Add a high-boiling point solvent (e.g., toluene, 10-20 mL per gram of the sulfolene).
-
Add the diene (1.2-2.0 equivalents). The excess of the diene is to ensure the complete trapping of the in situ generated dienophile.
-
-
Reaction:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) under a nitrogen atmosphere. The extrusion of SO₂ is a key step and requires elevated temperatures.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the diene.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
Carefully evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product might contain polymeric byproducts. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure annulated cyclohexadiene derivative.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood as sulfur dioxide is a toxic and corrosive gas.
-
This compound and dienes may be irritants. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Use of high-boiling point flammable solvents requires appropriate fire safety measures.
Data Presentation: Scope of the Reaction
The tandem reaction of 3-halosulfolenes is applicable to a variety of dienes, leading to a diverse range of annulated cyclohexadiene products. The table below summarizes the expected products from the reaction of this compound with common dienes.
| Diene | Expected Product Structure | Product Name |
| Furan | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | |
| Cyclopentadiene | Bicyclo[2.2.1]hepta-2,5-diene derivative | |
| Isoprene | Methyl-1,4-cyclohexadiene derivative | |
| 1,3-Butadiene | 1,4-Cyclohexadiene |
Note: The exact yields and stereoselectivity will depend on the specific reaction conditions and the nature of the diene.
Visualization of the Experimental Workflow
Figure 2: A step-by-step experimental workflow for the reaction of this compound with dienes.
Conclusion and Future Outlook
The use of this compound as a stable precursor for a reactive dienophile in a tandem retro-cheletropic extrusion/Diels-Alder/elimination sequence represents a powerful and versatile strategy for the synthesis of annulated cyclohexadiene systems. This approach offers significant advantages in terms of operational simplicity and access to complex molecular scaffolds from readily available starting materials. For researchers in drug discovery and development, this methodology provides a valuable tool for the construction of novel molecular entities with potential biological activity. Further exploration of the substrate scope, particularly with highly functionalized and sensitive dienes, as well as the development of enantioselective variants of this tandem reaction, will undoubtedly expand its utility in the synthesis of complex natural products and pharmaceuticals.
References
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-
Schank, K. (1993). Sulfones in Organic Synthesis. In Patai, S. The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons, Ltd. [Link]
- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the synthesis of cyclohexadienes.
- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the applications of Diels-Alder reactions in total synthesis.
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
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-
Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. [Link]
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Application Notes and Protocols: 3-Chloro-2,3-dihydrothiophene 1,1-dioxide as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: Unlocking New Synthetic Pathways in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals. Among these, sulfur-containing heterocycles have garnered significant attention due to their diverse biological activities. 3-Chloro-2,3-dihydrothiophene 1,1-dioxide is a reactive and versatile building block that holds considerable promise for the synthesis of complex pharmaceutical intermediates. Its unique combination of a strained sulfolene ring, an activated double bond, and a labile chlorine atom makes it a powerful tool for introducing the thiophene-1,1-dioxide moiety or for constructing more elaborate molecular architectures through a variety of chemical transformations.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its synthesis, key reactive properties, and provide detailed protocols for its application in nucleophilic substitution, elimination, and cycloaddition reactions, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate in their synthetic endeavors.
Physicochemical Properties and Handling
This compound is a solid at room temperature.[1][2] Its chemical structure and key identifiers are provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₅ClO₂S |
| Molecular Weight | 152.60 g/mol |
| CAS Number | 42925-42-8 |
| Appearance | Solid |
| SMILES | ClC1CS(=O)(=O)C=C1 |
| InChI Key | MSWJZKFRTYHAJD-UHFFFAOYSA-N |
Safety and Handling: this compound is classified as a hazardous substance, causing skin irritation, serious eye damage, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically derived from established methods for analogous sulfolene derivatives. A plausible and efficient synthetic route involves the chlorination of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide).
Conceptual Synthetic Workflow
Figure 1. Conceptual workflow for the synthesis of this compound.
Protocol: Synthesis via Chlorination of 2-Sulfolene
This protocol is based on general methods for the chlorination of activated methylene groups adjacent to sulfonyl groups.
Materials:
-
2-Sulfolene (2,3-dihydrothiophene 1,1-dioxide)
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., AIBN or benzoyl peroxide), if required
-
Anhydrous aprotic solvent (e.g., carbon tetrachloride, dichloromethane, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 2-sulfolene (1 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 equivalents) to the solution. If the reaction is sluggish, a catalytic amount of a radical initiator can be added. Alternatively, sulfuryl chloride (1.1 equivalents) can be added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If NCS was used, filter off the succinimide byproduct. If SO₂Cl₂ was used, carefully quench any excess reagent with water.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Outcome: The procedure should yield this compound as a solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Applications in Pharmaceutical Intermediate Synthesis
The reactivity of this compound is dominated by three key features: the electrophilic carbon bearing the chlorine atom, the potential for elimination to form a reactive diene, and the dienophilic nature of the activated double bond.
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This is a cornerstone of building molecular complexity in pharmaceutical synthesis.
Figure 2. General mechanism for nucleophilic substitution at the C3 position.
The introduction of nitrogen-containing moieties is a common strategy in the development of bioactive molecules.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline) (2 equivalents)
-
Polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)
-
Base (e.g., triethylamine or potassium carbonate), if the amine salt is used
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Amine Addition: Add the amine (2 equivalents) to the solution. The second equivalent of the amine acts as a base to neutralize the HCl generated during the reaction. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic base can be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Table of Expected Products and Conditions:
| Nucleophile (Amine) | Product | Typical Reaction Conditions |
| Morpholine | 3-Morpholino-2,3-dihydrothiophene 1,1-dioxide | Acetonitrile, 60 °C, 4-6 h |
| Aniline | 3-(Phenylamino)-2,3-dihydrothiophene 1,1-dioxide | DMF, 80 °C, 8-12 h |
| Benzylamine | 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide | DMSO, RT, 12-18 h |
Elimination Reactions: Access to Thiophene-1,1-dioxides
Base-induced elimination of hydrogen chloride from this compound provides a direct route to the highly reactive and synthetically valuable thiophene-1,1-dioxide. These compounds are excellent dienes in Diels-Alder reactions.[3]
Figure 3. In situ generation of thiophene-1,1-dioxide and subsequent Diels-Alder reaction.
Materials:
-
This compound
-
Non-nucleophilic base (e.g., DBU or triethylamine)
-
Diene (e.g., furan, cyclopentadiene)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) and the diene (1.5 equivalents) in the chosen solvent.
-
Base Addition: Slowly add the base (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction is often exothermic. After the initial reaction, the mixture may be heated to ensure complete reaction and cycloaddition. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the adduct.
-
Work-up and Purification: Cool the reaction mixture, wash with dilute acid (e.g., 1 M HCl) to remove the base, followed by water and brine. Dry the organic layer and concentrate under reduced pressure. The resulting Diels-Alder adduct can be purified by column chromatography or recrystallization.
Diels-Alder Reactions: A Dienophile for [4+2] Cycloadditions
The electron-withdrawing sulfonyl group activates the double bond in this compound, making it a competent dienophile in Diels-Alder reactions.[4][5] This provides a powerful method for the construction of bicyclic sulfonamides, which are valuable scaffolds in drug discovery.
Figure 4. Diels-Alder reaction with this compound as the dienophile.
Materials:
-
This compound
-
Conjugated diene (e.g., isoprene, 1,3-butadiene, cyclopentadiene)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)
Procedure:
-
Reaction Setup: Combine this compound (1 equivalent) and the diene (1.2-2 equivalents) in a sealed tube or a flask equipped with a reflux condenser. Add the solvent.
-
Catalyst Addition (Optional): For less reactive dienes, a catalytic amount of a Lewis acid can be added to accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-140 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to afford the bicyclic sulfonamide adduct.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules with potential pharmaceutical applications. Its ability to undergo nucleophilic substitution, elimination, and cycloaddition reactions provides medicinal chemists with a powerful platform for generating diverse molecular scaffolds. The protocols outlined in this guide offer a starting point for the exploration of its synthetic utility. Further research into the scope and limitations of these reactions will undoubtedly uncover new and innovative applications for this promising building block in the ongoing quest for novel therapeutics.
References
- Chou, T-S., & Chen, M-H. (1987). Heterocycles, 26, 2829.
-
Organic Chemistry Portal. Synthesis of 2,3-dihydrothiophenes. Retrieved January 26, 2026, from [Link]
-
Manus Aktteva Biopharma LLP. Intermediates of Sulfolene. Retrieved January 26, 2026, from [Link]
-
Tsai, C-H., et al. (2013). Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties. Organic Letters, 15(20), 5230-5233. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom. Retrieved January 26, 2026, from [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Retrieved January 26, 2026, from [Link]
- Google Patents. Production of chlorothiophene.
-
Amerigo Scientific. This compound. Retrieved January 26, 2026, from [Link]
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IntechOpen. Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. Retrieved January 26, 2026, from [Link]
-
Beilstein Journals. Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Retrieved January 26, 2026, from [Link]
-
ResearchGate. Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene: Part 1. Reaction pathways. Retrieved January 26, 2026, from [Link]
-
Wikipedia. Diels–Alder reaction. Retrieved January 26, 2026, from [Link]
-
Wikipedia. Sulfolane. Retrieved January 26, 2026, from [Link]
-
ResearchGate. Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. Synthesis of thiophenes. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. β-MERCAPTOPROPIONITRILE. Retrieved January 26, 2026, from [Link]
-
YouTube. Diels Alder Reaction Experiment Part 1, Prelab. Retrieved January 26, 2026, from [Link]
-
ResearchGate. 9.10.5 Thiophenes and Thiophene 1,1-Dioxides (Update 2024). Retrieved January 26, 2026, from [Link]
-
Wikipedia. Sulfolene. Retrieved January 26, 2026, from [Link]
-
PubChem. 3-Sulfolene. Retrieved January 26, 2026, from [Link]
-
Sci-Hub. REACTIONS WITH 3-CHLORO-1,2-BENZISOTHIAZOLIUM CHLORIDES: A NEW SYNTHESIS OF 3-AMINO-BENZO [B] THIOPHENES. Retrieved January 26, 2026, from [Link]
-
ResearchGate. 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved January 26, 2026, from [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: One-Pot Synthesis Involving 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
Introduction: The Strategic Value of a Halogenated Sulfolene Building Block
In the landscape of modern synthetic and medicinal chemistry, the demand for efficient and modular routes to complex molecular architectures is paramount. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies to meet this demand, offering significant advantages in terms of reduced reaction times, cost-effectiveness, and environmental sustainability.[1][2] These convergent approaches, where multiple chemical transformations are performed in a single reaction vessel, streamline synthetic pathways and enable the rapid generation of diverse compound libraries for drug discovery.[2]
This document details the synthetic utility of a highly functionalized and reactive building block: 3-Chloro-2,3-dihydrothiophene 1,1-dioxide (also known as 3-chloro-3-sulfolene). This compound merges the established chemical versatility of the sulfolene moiety with the strategic reactivity imparted by a vinyl chloride. The sulfone group activates the double bond for nucleophilic attack, while the chlorine atom can act as a leaving group, setting the stage for elegant, sequential one-pot transformations.
The dihydrothiophene 1,1-dioxide (sulfolene) core is a well-established precursor in organic synthesis, notably as a source of 1,3-dienes for Diels-Alder reactions.[3] Furthermore, the sulfone functional group is a common feature in a variety of pharmacologically active compounds, highlighting the relevance of sulfolene derivatives in drug development. The introduction of a chlorine atom at the 3-position creates a unique vinylogous acid chloride-type reactivity, opening new avenues for the one-pot construction of complex heterocyclic systems that are of significant interest to researchers in drug development.
Core Concept: A One-Pot Tandem Michael Addition/Elimination/Michael Addition Sequence
The strategic positioning of the electron-withdrawing sulfone group and the chlorine atom in this compound allows for a powerful one-pot, three-step sequence:
-
Initial Michael Addition: A soft nucleophile selectively attacks the β-carbon of the α,β-unsaturated sulfone system. This is a well-established reaction pathway for sulfolenes.
-
Base-Mediated Elimination: The introduction of a base facilitates the elimination of HCl, regenerating a double bond in conjugation with the sulfone group, but now bearing the newly introduced nucleophilic moiety.
-
Second Michael Addition: A second equivalent of the same nucleophile, or a different nucleophile present in the pot, can then add to the newly formed α,β-unsaturated system, leading to a disubstituted sulfolane product.
This tandem sequence allows for the controlled, one-pot formation of two new carbon-heteroatom or carbon-carbon bonds, yielding highly functionalized tetrahydrothiophene 1,1-dioxide scaffolds.
Caption: Workflow for the one-pot tandem reaction sequence.
Experimental Protocol: One-Pot Synthesis of 3,4-Disubstituted Tetrahydrothiophene-1,1-dioxides
This protocol describes a general procedure for the one-pot tandem reaction. The choice of nucleophiles and base may require optimization depending on their specific reactivity.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 42925-42-8 | 152.60 | Starting material. |
| Thiophenol (Example Nucleophile 1/2) | 108-98-5 | 110.18 | Corrosive, toxic, strong odor. Handle in a fume hood. |
| Triethylamine (Example Base) | 121-44-8 | 101.19 | Corrosive, flammable. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, solvent. |
| Diethyl ether | 60-29-7 | 74.12 | For workup and precipitation. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For workup. |
| Brine | N/A | N/A | Saturated NaCl solution for workup. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M.
-
First Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add the first nucleophile (e.g., thiophenol, 1.1 eq) dropwise via syringe. Allow the reaction to stir at 0 °C for 1 hour.
-
Causality Explanation: The electron-withdrawing sulfone group polarizes the double bond, making the C4 position highly electrophilic and susceptible to attack by soft nucleophiles like thiols in a Michael-type addition. Performing the reaction at 0 °C helps to control the initial exothermic reaction and minimize side products.
-
-
In-Situ Elimination: While maintaining the temperature at 0 °C, add a suitable base (e.g., triethylamine, 1.2 eq) dropwise. Let the reaction warm to room temperature and stir for 2 hours. A precipitate (triethylamine hydrochloride) may form.
-
Causality Explanation: The added base abstracts the proton at C3, which is now acidic due to the adjacent sulfone group. This initiates an E2-type elimination of the chlorine atom, forming a new, more substituted α,β-unsaturated sulfone intermediate.
-
-
Second Nucleophilic Addition: Add the second nucleophile (e.g., a second equivalent of thiophenol, 1.1 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Causality Explanation: The newly formed double bond is again activated by the sulfone group, allowing for a second Michael addition to occur, leading to the final disubstituted product. This step typically requires a longer reaction time at room temperature to proceed to completion.
-
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.
Mechanism of Action: A Visual Representation
The one-pot synthesis proceeds through a cascade of well-understood reaction mechanisms, each enabled by the unique functionality of the starting material.
Caption: Mechanistic pathway of the tandem reaction. (Note: The diagram above uses placeholders for chemical structures due to rendering limitations. The actual structures would depict the detailed bond formations and electron movements.)
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through several checkpoints:
-
Reaction Monitoring: The progress of each step can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material, the formation of the intermediate, and the final product will have distinct Rf values.
-
Precipitate Formation: The formation of a salt (e.g., triethylamine hydrochloride) during the elimination step provides a visual cue that the reaction is proceeding as expected.
-
Spectroscopic Analysis: The final product can be unequivocally characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Expected spectral features include the disappearance of the vinyl protons from the starting material and the appearance of signals corresponding to the two newly introduced nucleophilic groups.
Conclusion and Future Outlook
This compound is a versatile and highly reactive building block that is exceptionally well-suited for one-pot synthetic strategies. The tandem Michael addition-elimination-Michael addition sequence presented here provides a robust and efficient method for the synthesis of complex, disubstituted sulfolane derivatives. This approach offers significant potential for creating libraries of novel compounds for screening in drug discovery programs, particularly for targets where the sulfone moiety is a known pharmacophore. The modularity of this reaction, allowing for the introduction of two different nucleophiles, further enhances its utility in generating molecular diversity. Future work could explore a wider range of carbon and heteroatom nucleophiles and the development of stereoselective variations of this powerful one-pot reaction.
References
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Saito, F., & Euteneuer, S. (2023). One-Pot, Three-Component Assembly of Sulfides Using a Sulfoxide Reagent as a Sulfur Dication Equivalent. Organic Letters, 25(33), 6057–6061. [Link]
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Wikipedia. (2023). Sulfolene. Retrieved from [Link]
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Puterová, Z., et al. (2010). The Gewald Multicomponent Reaction. In book: Multicomponent Reactions in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(3). [Link]
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de Souza, M. C. B. V., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Medicinal Chemistry, 16(8). [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Padwa, A., et al. (2011). Diastereoselective tandem reactions of substituted 3-sulfolenes with bis-vinyl ketones leading to highly functionalized bicyclic and tricyclic frameworks. Organic & Biomolecular Chemistry, 9(1), 143-152. [Link]
-
Obushak, M. D., et al. (2005). Synthesis of Heterocycles from the Products of Anionic Arylation of Unsaturated Compounds. Part 7. Products of Haloarylation of Acrylic Acid and Its Esters in the Synthesis of Benzo[b]thiophene Derivatives. Russian Journal of Organic Chemistry, 41(1), 82-87. ResearchGate. Retrieved from [Link]
-
Kumar, A., & Gupta, G. (2021). Therapeutic importance of synthetic thiophene. World Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1135-1153. [Link]
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Application Notes and Protocols for the Use of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile but Underutilized Building Block
3-Chloro-2,3-dihydrothiophene 1,1-dioxide (CAS No. 42925-42-8) is a heterocyclic compound belonging to the sulfolene family. Its structure, featuring an activated double bond and a labile chlorine atom, presents a unique combination of reactive sites, making it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical sector. While its direct application in large-scale agrochemical manufacturing is not extensively documented in publicly available literature, its chemical functionalities suggest a strong potential for the synthesis of various fungicidal and herbicidal scaffolds.
The sulfone group acts as a strong electron-withdrawing group, rendering the double bond susceptible to Michael additions. The chlorine atom, positioned on a carbon adjacent to the sulfone, is activated towards nucleophilic substitution. This dual reactivity opens avenues for the construction of diverse heterocyclic systems, a common feature in many modern agrochemicals. These notes aim to provide a prospective guide for researchers on the potential applications of this compound, based on established principles of organic synthesis and the known reactivity of analogous structures.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 42925-42-8 | |
| Molecular Formula | C₄H₅ClO₂S | |
| Molecular Weight | 152.60 g/mol | |
| Physical Form | Solid | |
| Hazard Classifications | Eye Damage 1, Skin Irritant 2, STOT SE 3 | |
| Signal Word | Danger |
Note: Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Proposed Synthetic Applications in Agrochemicals
The core value of this compound lies in its potential as a precursor to key agrochemical moieties, particularly those found in triazole-based fungicides. The triazole-thione functional group is a critical pharmacophore in a number of successful fungicides, including prothioconazole.[1][2][3][4]
Conceptual Pathway to a Triazole-Thione Precursor
A plausible and highly valuable application of this compound is in the synthesis of substituted triazole-thiones. The following conceptual pathway illustrates how this might be achieved, leveraging the inherent reactivity of the starting material. This pathway is proposed based on well-established reaction mechanisms in organic chemistry.
Caption: Proposed synthetic workflow from this compound to an agrochemical precursor.
Detailed Experimental Protocols (Prospective)
The following protocols are illustrative and based on analogous reactions found in the literature for related substrates. Optimization will be necessary for specific target molecules.
Protocol 1: Synthesis of a 3-(1,2,4-triazol-1-yl)-2,3-dihydrothiophene 1,1-dioxide Intermediate
This protocol outlines a plausible nucleophilic substitution reaction, a key first step in elaborating the starting material.
Rationale: The electron-withdrawing sulfone group activates the allylic chloride for substitution. 1,2,4-triazole is a common nucleophile in the synthesis of azole fungicides.[5][6][7] The reaction likely proceeds via an SN2' mechanism or a Michael addition-elimination sequence.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,4-triazole (1.1 equivalents) to a suitable anhydrous aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, to form the sodium salt of the triazole.
-
Nucleophilic Substitution: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the triazole salt suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The expected product would be 3-(1H-1,2,4-triazol-1-yl)-2,3-dihydrothiophene 1,1-dioxide, a key intermediate for further functionalization.
Protocol 2: Elaboration to a Precursor for a Triazole-Thione Fungicide
This protocol describes a conceptual multi-step transformation of the intermediate from Protocol 1 into a structure resembling a precursor for fungicides like prothioconazole.
Rationale: The synthesis of many triazole-thione fungicides involves the cyclization of a thiosemicarbazide intermediate.[8][9] The dihydrothiophene ring from the intermediate can be opened and the sulfone group can be eliminated or transformed to generate a linear chain that can be cyclized.
Caption: Conceptual workflow for the elaboration of the triazole-substituted intermediate.
Step-by-Step Methodology (Conceptual):
-
Reductive Desulfonylation/Ring Opening: The sulfone can be removed under various reductive conditions. For instance, treatment with a reducing agent like sodium amalgam or samarium(II) iodide could lead to the elimination of SO₂ and formation of a diene, or under different conditions, a saturated thiol. The specifics of this step would heavily influence the subsequent steps.
-
Functional Group Interconversion: The resulting product from step 1 would likely require further chemical manipulation to install the necessary functional groups for cyclization. This could involve selective oxidation, reduction, or protection/deprotection steps.
-
Formation of Thiosemicarbazide Analogue: A key step would be the introduction of a thiocarbonyl group and a hydrazine moiety to form a thiosemicarbazide or a related precursor.
-
Cyclization: Treatment of the thiosemicarbazide precursor with a base or acid would induce cyclization to form the desired 1,2,4-triazole-3-thione ring system.[8][9]
Trustworthiness and Self-Validation
Each proposed protocol incorporates in-process controls to ensure reaction progression and product verification:
-
TLC and LC-MS Monitoring: Allows for real-time tracking of the consumption of starting materials and the formation of products.
-
Spectroscopic Analysis: Final products and key intermediates should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.
-
Comparison with Known Compounds: Where possible, the spectroscopic data of synthesized intermediates should be compared with literature values for analogous compounds.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for agrochemical synthesis. Its inherent reactivity as both a Michael acceptor and a substrate for nucleophilic substitution makes it a versatile starting material for the synthesis of complex heterocyclic systems. The prospective protocols outlined in these notes provide a scientifically grounded starting point for researchers to explore its utility in creating novel fungicides, herbicides, and other bioactive molecules. Further research into the specific reaction conditions and the scope of its reactivity will undoubtedly unlock its full potential as a valuable tool in the development of next-generation crop protection agents.
References
-
CABI. (2018). Synthesis of the Intermediate for Prothioconazole. CABI Digital Library. Retrieved from [Link]
- Google Patents. (2018). WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.
- Google Patents. (2019). CA3092748A1 - A process for preparation of fungicidally active triazole compounds.
-
Bartroli, J., et al. (1998). New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 41(11), 1869-1882. Retrieved from [Link]
-
Justia Patents. (2023). an industrial scale process for the preparation of prothioconazole. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(1), 1. Retrieved from [Link]
- Google Patents. (2018). WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
- Google Patents. (2017). EP3386300A1 - Liquid formulations containing prothioconazole.
-
ResearchGate. (2022). Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Retrieved from [Link]
- Google Patents. (2019). WO2020261030A1 - Synergistic fungicide composition.
-
MDPI. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 28(1), 1. Retrieved from [Link]
- Google Patents. (1991). US5017484A - Process for preparing 3-chloro-1,2-propanediol.
-
National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. PubMed Central. Retrieved from [Link]
- Google Patents. (2020). US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates.
Sources
- 1. WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patents.justia.com [patents.justia.com]
- 4. EP3386300A1 - Liquid formulations containing prothioconazole - Google Patents [patents.google.com]
- 5. CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diels-Alder Reactions with 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
Welcome to the technical support center for optimizing Diels-Alder reactions utilizing 3-chloro-2,3-dihydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this potent dienophile in their synthetic strategies. Here, we move beyond simple protocols to provide in-depth, field-proven insights into maximizing your reaction yields and purity.
Introduction to the Dienophile: this compound
This compound is a highly reactive dienophile due to the electron-withdrawing effects of both the sulfone group and the chlorine atom. This electronic profile makes it an excellent candidate for [4+2] cycloadditions with a variety of dienes, particularly those that are electron-rich.[1][2] The resulting cycloadducts are versatile intermediates for further synthetic transformations. However, like any reactive species, its use comes with specific challenges. This guide will provide a structured approach to troubleshooting and optimizing your experimental outcomes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during Diels-Alder reactions with this compound, providing causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired Diels-Alder adduct. What are the likely causes and how can I improve the conversion?
Answer:
Low to no yield in a Diels-Alder reaction is a common hurdle. The root cause often lies in the reaction conditions or the nature of the reactants. Let's break down the possibilities:
-
Insufficient Diene Reactivity: The Diels-Alder reaction is significantly accelerated when there is a large electronic difference between the diene and dienophile.[1][2] Since this compound is electron-poor, it will react most efficiently with electron-rich dienes. Dienes bearing electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups will exhibit enhanced reactivity.[1] If your diene is electron-neutral or electron-poor, the reaction will be sluggish.
-
Solution: If possible, consider modifying your diene to include an electron-donating group. Alternatively, the use of a Lewis acid catalyst can enhance the electrophilicity of the dienophile and accelerate the reaction.[3]
-
-
Inadequate Reaction Temperature: While many Diels-Alder reactions proceed at room temperature, some require thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to the decomposition of the product.[3]
-
Solution: Systematically screen a range of temperatures. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. For thermally sensitive products, it's crucial to find the optimal balance between reaction rate and product stability.
-
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the two components, slowing down or even preventing the reaction.
-
Solution: If steric hindrance is a suspected issue, you may need to redesign your synthetic route to use less hindered starting materials.
-
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[1] If the diene is locked in an s-trans conformation due to its cyclic nature or bulky substituents, the reaction will not proceed.
-
Solution: Ensure your chosen diene can readily adopt the necessary s-cis conformation.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired adduct, but I am also observing significant amounts of byproducts. How can I identify and minimize their formation?
Answer:
Byproduct formation is a frequent challenge. Understanding the potential side reactions of your specific system is key to mitigating them.
-
Elimination of HCl: The presence of a chlorine atom on the dienophile introduces the possibility of elimination reactions, either from the starting material or the product, especially under basic conditions or at elevated temperatures. This can lead to the formation of thiophene 1,1-dioxide derivatives.
-
Solution: Maintain neutral or slightly acidic reaction conditions. Avoid the use of basic solvents or reagents. If heating is necessary, do so cautiously and for the minimum time required. Purification via column chromatography can help separate the desired adduct from these byproducts.[4]
-
-
Dimerization of the Diene: Highly reactive dienes can sometimes dimerize in a self-Diels-Alder reaction, competing with the desired reaction with the dienophile.
-
Solution: This can often be suppressed by slowly adding the diene to a solution of the dienophile. This maintains a low concentration of the diene, favoring the intermolecular reaction with the dienophile over self-dimerization.
-
-
Polymerization: Electron-rich dienes can be prone to polymerization, especially in the presence of acid catalysts or at higher temperatures.
-
Solution: Use a high-purity diene and consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.[5]
-
Issue 3: Poor Stereoselectivity (Endo/Exo Isomers)
Question: I am obtaining a mixture of endo and exo isomers. How can I control the stereochemical outcome of the reaction?
Answer:
The Diels-Alder reaction can form two major stereoisomers: the endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.
-
Kinetic vs. Thermodynamic Control:
-
To favor the endo product (kinetic control): Run the reaction at lower temperatures for a shorter duration. This will favor the formation of the product that is formed faster.
-
To favor the exo product (thermodynamic control): Employ higher reaction temperatures and longer reaction times. This allows the initially formed endo product to revert to the starting materials via a retro-Diels-Alder reaction and then reform as the more stable exo product.
-
-
Lewis Acid Catalysis: Lewis acids can influence the stereoselectivity of the Diels-Alder reaction. They coordinate to the dienophile, which can enhance the secondary orbital interactions that favor the formation of the endo product.[3]
-
Solution: Screen various Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) and catalyst loadings to optimize the desired stereoselectivity.
-
Experimental Protocols
General Procedure for a Diels-Alder Reaction with this compound
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether).
-
Addition of Diene: Add the diene (1.0 - 1.2 eq) to the solution of the dienophile. If the diene is highly reactive, consider adding it dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Data Presentation
| Parameter | Recommendation | Rationale |
| Diene | Electron-rich (e.g., containing alkyl, alkoxy groups) | To accelerate the reaction with the electron-poor dienophile.[1][2] |
| Solvent | Anhydrous, non-basic (e.g., DCM, Toluene) | To prevent side reactions like HCl elimination.[4] |
| Temperature | Start at room temperature and gently heat if necessary | To balance reaction rate and prevent retro-Diels-Alder or decomposition.[3] |
| Catalyst | Lewis acids (e.g., AlCl₃, ZnCl₂) | To increase reaction rate and potentially influence stereoselectivity.[3] |
| Stoichiometry | Slight excess of diene (1.1-1.2 eq) | To ensure complete consumption of the dienophile. |
Visualizations
Caption: Mechanism of the Diels-Alder Reaction.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: Can I use 3-sulfolene as a precursor for the diene in this reaction?
A1: Yes, 3-sulfolene is a common and convenient solid precursor for in situ generation of 1,3-butadiene upon heating.[5][6][7] This method avoids handling gaseous butadiene. The reaction involves the thermal extrusion of sulfur dioxide.[6][7] It is important to ensure that the temperature is sufficient for the decomposition of the sulfolene but not so high as to cause degradation of your dienophile or product.
Q2: What is the role of the solvent in this reaction?
A2: The choice of solvent can significantly impact the reaction rate and outcome.[4] For the Diels-Alder reaction with this compound, it is crucial to use an anhydrous and non-basic solvent to avoid potential side reactions such as the elimination of HCl. Common choices include dichloromethane, toluene, and diethyl ether.
Q3: How do I remove the Lewis acid catalyst after the reaction?
A3: Lewis acid catalysts are typically removed during the aqueous work-up. Quenching the reaction with a mild base, such as a saturated sodium bicarbonate solution, will hydrolyze the Lewis acid and allow for its separation into the aqueous phase.
Q4: Is it possible to perform this reaction in a one-pot, multi-step synthesis?
A4: Yes, the Diels-Alder adducts formed from this compound are stable intermediates that can often be used directly in subsequent reactions. This can be an efficient strategy for complex molecule synthesis. However, it is advisable to first optimize the Diels-Alder step independently to ensure high conversion before attempting a one-pot procedure.
References
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30). Master Organic Chemistry. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. [Link]
-
Diels–Alder reaction - Wikipedia. Wikipedia. [Link]
-
Diels-Alder Reactions of Thiophene Oxides Generated in situ. - SciSpace. SciSpace. [Link]
-
Sulfolene - Wikipedia. Wikipedia. [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022, February 1). MDPI. [Link]
-
Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC - NIH. [Link]
-
Diels Alder Reaction in Organic Synthesis Practice Problems. Chemistry Steps. [Link]
-
Diels-Alder Reaction Practice Problems | Test Your Skills with Real Questions. Pearson. [Link]
-
The Diels-Alder Cycloaddition. (2023, January 22). Chemistry LibreTexts. [Link]
-
Experiment #4. University of Massachusetts. [Link]
-
This compound. Amerigo Scientific. [Link]
-
Furan-fused 3-sulfolene as a novel building block: intermolecular Diels–Alder reactions of 4H,6H. RSC Publishing. [Link]
Sources
Technical Support Center: Purification of Products from Reactions with 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2,3-dihydrothiophene 1,1-dioxide. This versatile heterocyclic compound is a potent building block, but its unique chemical properties—namely the electrophilic chloro-substituent and the polar, thermally sensitive sulfone moiety—can present significant challenges during product purification.
This guide is designed to provide practical, experience-driven solutions to the common issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Section 1: Troubleshooting Guide
This section addresses specific, recurring problems in a direct question-and-answer format.
Question 1: My TLC/LC-MS analysis shows significant unreacted this compound that co-elutes with my desired product. How can I separate them?
Answer:
This is a frequent challenge due to the high polarity of both the starting material and many of its derivatives. Simple flash chromatography may fail to provide baseline separation.
-
Causality: The polar sulfone group (SO₂) dominates the chromatographic behavior of the molecule. If your product retains this group, its polarity will be very similar to the starting material, leading to overlapping Rf values.
-
Solution 1: Optimize Chromatographic Selectivity. Before resorting to more complex methods, exhaust your chromatographic options. A slight change in solvent selectivity can often resolve overlapping spots. If a standard Hexane/Ethyl Acetate system fails, consider the alternatives in the table below. The goal is to introduce different types of intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) to exploit subtle polarity differences.
| Solvent System (Mobile Phase) | Stationary Phase | Rationale for Use |
| Dichloromethane / Methanol | Silica Gel | Offers different selectivity compared to ethyl acetate-based systems. Ideal for moderately to highly polar compounds. |
| Toluene / Acetone | Silica Gel | Toluene's aromaticity can introduce π-π interactions, altering the elution profile of aromatic products. |
| Diethyl Ether / Hexanes | Silica Gel | Diethyl ether is less polar than ethyl acetate and can provide better resolution for less polar derivatives. |
| Ethyl Acetate / Acetonitrile | Reverse Phase (C18) | For highly polar compounds that are difficult to resolve on normal phase silica. |
-
Solution 2: Implement a Scavenging Strategy. Convert the unreacted starting material into a new compound that is easily removed. Since this compound is an electrophile, a nucleophilic scavenger is highly effective.[1]
-
Protocol: After the primary reaction is complete, add a nucleophilic scavenger such as 3-mercaptopropionic acid or a thiol-functionalized silica gel to the crude reaction mixture.[1] The scavenger will react with the leftover electrophile. The resulting thioether adduct is often significantly more polar and can be removed by a simple aqueous wash (if it forms a water-soluble salt) or will be retained at the baseline of the silica gel column.[1]
-
Question 2: My product appears to be decomposing on the silica gel column. My yield is low, and I see a streak or new baseline spot on the TLC of my collected fractions.
Answer:
This indicates product instability on the acidic surface of standard silica gel or thermal degradation. Sulfolene derivatives can be sensitive to both acid and heat.[2][3]
-
Causality: The Lewis acidic sites on the surface of silica gel can catalyze decomposition, elimination, or rearrangement reactions. Furthermore, the heat generated from the solvent adsorbing onto the silica surface can be sufficient to degrade thermally labile compounds.[4]
-
Solution 1: Deactivate the Silica Gel. Neutralizing the acidic sites is the most common and effective solution.[4]
-
Protocol: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexanes). Add 1-2% triethylamine (Et₃N) by volume relative to the solvent. Gently stir the slurry for 5-10 minutes before packing the column. Run the column using a mobile phase that also contains a small amount (0.1-0.5%) of triethylamine. This maintains a basic environment throughout the purification.
-
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a more inert stationary phase.
-
Alumina (Neutral or Basic): An excellent alternative for acid-sensitive compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating chlorinated compounds.[4]
-
-
Solution 3: Minimize Contact Time. Run the column "fast and cold." Use a slightly more polar solvent system than initially planned to hasten elution and reduce the time the compound spends on the column. Ensure the column does not heat up during loading or running.
Question 3: My final product is contaminated with an unexpected isomer. How did this happen and how can I prevent it?
Answer:
The double bond in the 2,3-dihydrothiophene 1,1-dioxide ring system is susceptible to migration.
-
Causality: Under basic or thermal conditions, the 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) structure can isomerize to the thermodynamically more stable 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) isomer.[2] This occurs via deprotonation at the C2 or C5 position, followed by reprotonation. An equilibrium mixture can form, complicating the purification.[2]
-
Solution 1: Strict Reaction Control. The best solution is prevention.
-
Temperature: Maintain the lowest possible reaction temperature. Avoid prolonged heating, as 3-sulfolenes can begin to thermally decompose or isomerize at temperatures above 80 °C.[2]
-
pH: If using a base, opt for a non-nucleophilic, hindered base (e.g., 2,6-lutidine) over stronger, more traditional bases like triethylamine or DBU where possible. Ensure any aqueous workup is neutral or slightly acidic to quench any residual base immediately.
-
-
Solution 2: Advanced Chromatographic Separation. Separating these isomers is often challenging and may not be possible with standard flash chromatography.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the most reliable method for separating closely related isomers.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomer separation and is a greener alternative to HPLC.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general workflow for purifying a novel compound made from this compound?
A1: A systematic, multi-step approach is recommended. The choice of technique depends on the properties of your compound and the impurities.[5] Start with the simplest, bulk-purification methods and proceed to higher-resolution techniques as needed.
Sources
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. Reaction of 1,3-dienes with sulphur dioxide. Part 1. Thermal decomposition of 2,5-dihydrothiophen 1,1-dioxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Substituted Sulfolene Reactions
Welcome to the technical support center for substituted sulfolene reactions. As a Senior Application Scientist, I have compiled this guide to address common challenges encountered in the laboratory when using substituted sulfolenes, particularly as in situ diene precursors for Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Kinetics and Completion
Question 1: My substituted sulfolene reaction is not proceeding to completion, or the reaction rate is very slow. What are the potential causes and how can I address this?
Answer:
Incomplete or sluggish reactions involving the thermal decomposition of substituted sulfolenes are common issues that can often be traced back to suboptimal temperature control or inherent properties of the sulfolene itself.
-
Causality of Experimental Choices: The cheletropic extrusion of sulfur dioxide from a 3-sulfolene is a thermally driven, reversible process.[1][2] The temperature required for this retro-Diels-Alder reaction is dictated by the electronic nature of the substituents on the sulfolene ring. Insufficient thermal energy is a primary reason for a reaction failing to initiate or proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction vessel or the heating block.
-
Optimize Temperature Based on Substituents: The decomposition temperature of substituted sulfolenes is influenced by the electronic properties of the substituents.
-
Electron-donating groups generally lower the decomposition temperature.
-
Electron-withdrawing groups tend to increase the required decomposition temperature. It is crucial to consult literature for the specific sulfolene you are using or to empirically determine the optimal temperature through small-scale experiments.
-
-
Solvent Choice: The polarity of the solvent can influence the rate of both the forward and reverse reactions. More polar solvents can accelerate the formation of 3-sulfolenes.[3] For the decomposition, a high-boiling, inert solvent is typically chosen to achieve the necessary temperature.[4] Ensure your solvent's boiling point is appropriate for the required decomposition temperature of your specific substituted sulfolene.
-
Reaction Monitoring: Actively monitor the reaction progress. The evolution of sulfur dioxide gas is a key indicator that the reaction is proceeding.[4][5] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of the starting material and the formation of the product.[6][7][8][9][10][11][12][13]
-
Side Reactions and Impurities
Question 2: I am observing significant side products in my reaction, leading to a low yield of the desired product. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a frequent challenge in sulfolene chemistry, primarily due to the high temperatures required and the reactivity of the generated diene. The two most common side reactions are isomerization and polymerization.
-
Isomerization to 2-Sulfolene:
-
Causality: In the presence of basic impurities or under thermal stress, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene.[1] This isomer is often unreactive in the desired retro-Diels-Alder reaction under the same conditions.
-
Mitigation:
-
Use Purified Reagents: Ensure your starting sulfolene and solvent are free from basic or acidic impurities.
-
Control Temperature: Avoid unnecessarily high temperatures or prolonged heating, as this can promote isomerization.[1]
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the isomerization of the starting material.
-
-
-
Polymerization of the Diene:
-
Causality: The in situ generated diene is often highly reactive and can polymerize, especially at high concentrations and temperatures.[3]
-
Mitigation:
-
Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone or pyrogallol, is a standard practice to prevent the polymerization of the diene.[1]
-
Control Diene Concentration: The use of a sulfolene as a diene precursor is advantageous as it generates the diene slowly in situ, keeping its concentration low and thus minimizing polymerization.[3] Avoid rapid heating which can lead to a burst of diene concentration.
-
Efficient Trapping: Ensure the dienophile is present in a sufficient concentration to react with the diene as it is formed.
-
-
Product Isolation and Purification
Question 3: I am having difficulty isolating and purifying my Diels-Alder adduct from the reaction mixture. What is an effective protocol?
Answer:
Purification of the Diels-Alder adduct from a sulfolene reaction requires the removal of unreacted starting materials, the 2-sulfolene isomer, the polymerization inhibitor, and any polymeric byproducts. A mixed-solvent recrystallization is often an effective method.[4]
-
Experimental Protocol: Mixed-Solvent Recrystallization
-
Initial Workup: After the reaction is complete, cool the reaction mixture to room temperature. If a large amount of polymeric material has formed, it may be beneficial to filter the mixture while hot.
-
Solvent Selection: The key to a successful mixed-solvent recrystallization is the choice of two miscible solvents: one in which your product is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[4] For many Diels-Alder adducts from sulfolene reactions, a combination of xylene (good solvent) and petroleum ether (poor solvent) works well.[4]
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., xylene). b. While the solution is still hot, slowly add the "poor" solvent (e.g., petroleum ether) until the solution becomes slightly cloudy (the point of saturation). c. If the solution becomes too cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate. d. Allow the mixture to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
-
Removal of Specific Impurities:
-
Unreacted Sulfolene and 2-Sulfolene: These are often more soluble in the mixed-solvent system and will remain in the mother liquor.
-
Hydroquinone: This inhibitor is also typically removed during recrystallization.
-
Polymeric Byproducts: These are generally insoluble and can be removed by hot filtration before recrystallization.
-
-
Data & Visualization
Table 1: Influence of Substituents on Decomposition Temperature of 3-Sulfolenes
| Substituent Type | Example Substituent | General Effect on Decomposition Temperature | Approximate Decomposition Range (°C) |
| Electron-Donating | Alkyl, Alkoxy | Lowers | 80 - 120 |
| Neutral | Hydrogen | Baseline | 110 - 135[1][14] |
| Electron-Withdrawing | Ester, Cyano, Sulfonyl | Increases | > 140 |
Note: These are general ranges and the optimal temperature should be determined experimentally for each specific substituted sulfolene.
Diagram 1: Troubleshooting Workflow for Substituted Sulfolene Reactions
Caption: A decision tree for troubleshooting common issues in substituted sulfolene reactions.
Diagram 2: Reaction Mechanism of Sulfolene in Diels-Alder Reactions
Caption: The sequential cheletropic extrusion and Diels-Alder reaction using a substituted sulfolene.
References
-
Wikipedia. Sulfolene. [Link]
-
Gara, M., et al. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Beilstein Journal of Organic Chemistry, 14, 2336-2343. [Link]
-
Chem Helper. (2020). Diels Alder Reaction Experiment Part 1, Prelab. [Link]
-
Huang, Y., et al. (2015). Butadiene sulfone as ‘volatile’, recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. Sustainable Chemical Processes, 3(1), 13. [Link]
-
Sample, T. E., Jr., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis. An Undergraduate Laboratory Experiment. Journal of Chemical Education, 45(1), 55. [Link]
-
Chem Help ASAP. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Link]
- Mock, W. L. (1970). The stereochemistry of the sulfolene-diene reaction. Journal of the American Chemical Society, 92(24), 704-709.
-
Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater. Journal of Chromatography A, 859(1), 69-75. [Link]
-
Chem Help ASAP. (2020). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. [Link]
-
MDPI. (2022). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 14(3), 481. [Link]
-
Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. [Link]
-
MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 28(19), 6821. [Link]
-
Block, E., et al. (2002). 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations. The Journal of organic chemistry, 67(19), 6649-6657. [Link]
-
Willis, M. C. (2013). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Angewandte Chemie International Edition, 52(49), 12696-12698. [Link]
-
Posner, G. H., & Lu, S. B. (1985). Tandem Diels-Alder and Retro-Ene Reactions of 1-sulfenyl- And 1-sulfonyl-1,3-dienes as a Traceless Route to Cyclohexenes. Journal of the American Chemical Society, 107(5), 1424-1425. [Link]
-
Abraham, R. J., et al. (1973). Analysis of the proton NMR spectra of 2,5-dihydrofuran, 2,5-dihydrothiophene, and butadiene sulfone. Journal of Magnetic Resonance, 9(1), 1-19. [Link]
-
MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 28(19), 6821. [Link]
-
Block, E., et al. (2005). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry, 70(19), 7606-7616. [Link]
-
Sordo, J. A., et al. (1997). Sulfur Dioxide Promotes Its Hetero-Diels−Alder and Cheletropic Additions to 1,2-Dimethylidenecyclohexane. The Journal of Organic Chemistry, 62(18), 6334-6337. [Link]
-
MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(15), 7786. [Link]
-
Headley, J. V., et al. (1999). Gas chromatographic–mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater. Journal of Chromatography A, 859(1), 69-75. [Link]
-
Wiley Online Library. (2019). Overcoming Thermodynamically Driven Retro‐Diels–Alder Reaction through a Cascade One‐Pot Process Exemplified for a Bio‐Based Platform Chemical. Chemistry – A European Journal, 25(39), 9221-9226. [Link]
-
Headley, J. V., et al. (2002). LC/MS determination of a sulfolane metabolite in wetland vegetation exposed to gas-condensate contaminated ground water. Journal of Environmental Science and Health, Part A, 37(6), 1049-1057. [Link]
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
-
MDPI. (2021). Using TOF-SIMS Spectrometry to Study the Kinetics of the Interfacial Retro Diels–Alder Reaction. Polymers, 13(10), 1642. [Link]
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations: synthesis of 4,9-dioxo-1,2-oxathiacyclodecane-2-oxide, a new heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Analysis of the proton NMR spectra of 2,5-dihydrofuran, 2,5-dihydrothiophene, and butadiene sulfone / Journal of Magnetic Resonance (1969), 1973 [sci-hub.box]
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- 12. dec.alaska.gov [dec.alaska.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions during your experimental work. This guide is structured to help you troubleshoot common purification issues and answer frequently asked questions, ensuring the integrity and success of your research.
Troubleshooting Guide: Isolating Your Product
The removal of unreacted this compound and other impurities from your product mixture is critical for obtaining accurate downstream results. The choice of purification method depends heavily on the physical and chemical properties of your desired product and the impurities present.
Initial Assessment of Your Crude Product Mixture
Before proceeding with any purification protocol, a preliminary analysis of your crude reaction mixture is essential. This initial assessment will inform the most effective purification strategy.
-
Solubility Testing: Perform small-scale solubility tests with your crude mixture in a variety of common laboratory solvents. This will provide initial clues for selecting appropriate solvents for recrystallization or chromatography.
-
Thin-Layer Chromatography (TLC) Analysis: Run a TLC of your crude reaction mixture against the this compound starting material. This will help you visualize the number of components in your mixture and determine the relative polarity of your product and the unreacted starting material.
Workflow for Selecting a Purification Method
The following diagram outlines a logical workflow for choosing the most suitable purification technique.
Caption: A decision-making workflow for selecting the appropriate purification method.
Detailed Purification Protocols
Based on the general properties of sulfolene derivatives, the following methods are recommended.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent can be identified. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent will dissolve your crude product sparingly at room temperature but completely at its boiling point. Refer to the table below for a list of potential solvents to screen.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to your crude product until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol | 82.6 | Polar | Good starting point for sulfolene derivatives. |
| Ethanol | 78.37 | Polar | Similar to isopropanol, may have different solubility profile. |
| Toluene | 110.6 | Nonpolar | Useful for less polar products. |
| Ethyl Acetate | 77.1 | Intermediate | A versatile solvent for a range of polarities. |
| Water | 100 | Very Polar | Sulfolene itself is soluble in water; consider for highly polar products or as an anti-solvent.[1] |
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). This method is highly effective for separating compounds with different polarities.
Step-by-Step Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting with a nonpolar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Method 3: Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. While less common for removing unreacted starting material from a very similar product, it can be effective if the product has significantly different acidic or basic properties.
Step-by-Step Protocol:
-
Solvent Selection: Choose an organic solvent in which your product is soluble and that is immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Extraction: Dissolve the crude mixture in the chosen organic solvent and transfer it to a separatory funnel. Add an equal volume of an aqueous solution (e.g., water, dilute acid, or dilute base).
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Collection: Drain the lower layer. The layer containing your product will depend on the relative densities of the solvents.
-
Washing and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
Frequently Asked Questions (FAQs)
Q1: My product and the unreacted starting material have very similar Rf values on TLC. How can I separate them?
A1: This is a common challenge. If a slight difference in polarity exists, a long chromatography column with a very shallow solvent gradient can sometimes achieve separation. Alternatively, consider derivatizing either the product or the starting material to significantly alter its polarity before chromatography. If both are crystalline, fractional crystallization may be an option.
Q2: I am concerned my product might decompose on silica gel. What are my options?
A2: Thiophene dioxides can be sensitive.[2] You can try using a less acidic stationary phase like alumina (neutral or basic). Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine, mixed into the eluent.
Q3: My product is an oil and won't crystallize. What should I do?
A3: If your product is an oil, column chromatography is often the best purification method. If you have already purified it by chromatography and it remains an oil, it may be an amorphous solid or have a very low melting point. You can try to induce crystallization by dissolving it in a minimal amount of a volatile solvent and then adding a non-solvent dropwise until the solution becomes cloudy, then allowing it to stand.
Q4: Can I use distillation to remove the unreacted starting material?
A4: Distillation is only effective if there is a significant difference in the boiling points of your product and the unreacted this compound. Given that their molecular weights are likely to be similar, a large boiling point difference is improbable unless the product has vastly different intermolecular forces. Vacuum distillation can be employed for high-boiling compounds to prevent thermal decomposition.
References
-
Wikipedia. Sulfolene. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group. [Link]
- March, J. (1992). Advanced Organic Chemistry (4th ed.). John Wiley & Sons.
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?[Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. [Link]
Sources
Technical Support Center: Managing Thermal Stability of Dihydrothiophene Dioxides in Reflux Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions regarding the thermal management of dihydrothiophene 1,1-dioxides (commonly known as sulfolenes) during reflux conditions. Our goal is to equip you with the foundational knowledge and practical insights necessary to ensure the success and reproducibility of your experiments.
Section 1: Fundamental Principles of Thermal Decomposition
Dihydrothiophene 1,1-dioxides are valued in organic synthesis primarily as stable, solid precursors to conjugated dienes.[1] The core of their application lies in a thermally induced retro-cheletropic reaction, which liberates sulfur dioxide (SO₂) gas and the corresponding diene in situ.[2] This controlled release is particularly advantageous for highly reactive or gaseous dienes like 1,3-butadiene, preventing unwanted polymerization and simplifying handling.[3]
The reaction proceeds through a concerted, pericyclic transition state.[3] The stability of the starting sulfolene and the temperature required for this extrusion are highly dependent on the substitution pattern of the five-membered ring. While many substituted dihydrothiophene dioxides are thermally robust, the parent 3-sulfolene begins to decompose at temperatures above 80 °C, with reactions often conducted between 110-135 °C to achieve a practical rate of diene formation.[4] Understanding and controlling the thermal conditions is paramount to maximizing the yield of the desired diene and minimizing side reactions.
Caption: Retro-cheletropic extrusion of SO₂ from 3-sulfolene.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of refluxing a solution containing dihydrothiophene dioxide?
The primary purpose is to supply the necessary activation energy to induce the retro-cheletropic extrusion of sulfur dioxide, thereby generating a conjugated diene in situ.[5] The reflux apparatus allows the reaction to be maintained at the constant boiling temperature of the solvent, ensuring a steady rate of diene formation without loss of solvent volume.[5] This is crucial for reactions that require prolonged heating to go to completion, such as a subsequent Diels-Alder reaction where the generated diene is trapped by a dienophile.[2][6]
Q2: My reaction to generate a diene is sluggish or provides a low yield. What are the common causes?
Several factors could be responsible:
-
Insufficient Temperature: The boiling point of your solvent may be too low to overcome the activation energy for the SO₂ extrusion. The decomposition rate of sulfolenes is highly temperature-dependent.[7]
-
Isomerization: In the presence of basic impurities, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene.[4] The double bond in 2-sulfolene is conjugated with the sulfone group, making it more stable and resistant to the retro-cheletropic reaction.
-
Purity of Starting Material: Impurities in the starting dihydrothiophene dioxide can interfere with the reaction. It is recommended to use purified, crystalline material.
Q3: I am observing significant darkening of the reaction mixture and the formation of a tar-like substance. How can this be mitigated?
This is a classic sign of diene polymerization. The conjugated dienes generated at high temperatures are often highly reactive and can polymerize, especially if the reaction is run for an extended period or if the diene concentration becomes too high.[3]
Mitigation Strategies:
-
Use a Radical Inhibitor: Add a small amount (catalytic) of a radical scavenger like hydroquinone or pyrogallol to the reaction mixture before heating. This inhibits the polymerization pathway of the diene.[4]
-
Control the Stoichiometry: In a subsequent reaction like a Diels-Alder, ensure the dienophile is present from the start. This allows the diene to be consumed as it is formed, keeping its steady-state concentration low. Using a large excess of the diene precursor is generally not recommended.[3]
-
Temperature Management: Do not overheat the reaction. Use a solvent that provides a reflux temperature just sufficient for a reasonable reaction rate, rather than one that is excessively high.
Q4: How do I select the appropriate solvent for my reflux experiment?
The solvent choice is critical and should be based on two main criteria:
-
Boiling Point: The solvent's boiling point must be high enough to initiate the decomposition of the specific dihydrothiophene dioxide being used. For example, simple 3-sulfolene requires a temperature of at least 80-110°C.[4] A common solvent for this is xylene (boiling point ~140°C).[6]
-
Inertness: The solvent should be inert and not react with the starting materials, the intermediate diene, or the final product. It should also be free of impurities (like bases or water) that could cause side reactions.
| Solvent | Boiling Point (°C) | Suitability Notes |
| Toluene | 111 | Suitable for more labile sulfolenes. |
| Xylenes (mixture) | 138-144 | A common, effective choice for standard 3-sulfolene.[6] |
| Mesitylene | 165 | Useful for more thermally stable, substituted sulfolenes. |
| Diglyme | 162 | A polar aprotic option, but check for compatibility. |
| Sulfolane | 285 | High boiling point, but can decompose itself at high temps.[7][8] |
Q5: What are the key safety considerations when running these reactions?
The primary hazard is the evolution of sulfur dioxide (SO₂) gas, which is toxic and corrosive.[5][9]
-
Ventilation: ALWAYS conduct the reaction in a well-ventilated fume hood.
-
Gas Trapping: It is best practice to vent the top of the reflux condenser via a tube to a basic scrubber (e.g., a beaker with NaOH solution) to neutralize the acidic SO₂ gas.
-
Pressure: The system should not be sealed. The evolution of a gas in a closed system can lead to a dangerous pressure buildup.
Section 3: Troubleshooting Guide
This workflow is designed to help you diagnose and solve common issues encountered during the thermal decomposition of dihydrothiophene dioxides.
Caption: Troubleshooting workflow for low-yield reactions.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of 1,3-Butadiene and Diels-Alder Trapping
This protocol describes the reaction of 3-sulfolene with maleic anhydride to form 4-cyclohexene-cis-1,2-dicarboxylic anhydride, a classic undergraduate and research-level experiment.[6]
Materials:
-
3-Sulfolene (2.5 g)
-
Maleic Anhydride (1.5 g)
-
Xylene (1-2 mL)
-
Hydroquinone (10-20 mg, optional but recommended)
-
Round-bottom flask (25 or 50 mL)
-
Reflux condenser
-
Heating mantle with variable transformer
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a reflux apparatus in a fume hood. Ensure the glassware is dry. Place the round-bottom flask in the heating mantle.
-
Charging the Flask: To the round-bottom flask, add the 3-sulfolene, maleic anhydride, xylene, and the optional hydroquinone. Add a magnetic stir bar.
-
Reflux: Attach the flask to the condenser and ensure cooling water is flowing (in at the bottom, out at the top). Begin stirring and gently heat the mixture.[5]
-
Observation: As the mixture heats, the solids will dissolve. The retro-cheletropic reaction begins as the xylene starts to reflux (~140 °C). You will observe bubbling as SO₂ gas is evolved.[5]
-
Reaction Time: Maintain a steady reflux for 30-60 minutes. The reaction is often complete once the vigorous evolution of SO₂ ceases.
-
Workup:
-
Turn off the heat and allow the apparatus to cool to room temperature.
-
The product often crystallizes out of the xylene upon cooling. If not, the volume can be reduced under vacuum, or a co-solvent like petroleum ether can be added to induce crystallization.[3]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Allow the product to air dry. Characterize by melting point and spectroscopy as needed.
-
References
-
Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[10]Benzothieno[3,2‐b][10]benzothiophene Dimers Derivatives. (n.d.). ResearchGate. [Link]
-
Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2021). MDPI. [Link]
- US Patent 3396090A - Recovery of sulfolane by distillation with pre-vaporization. (1968).
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Columbia University. [Link]
-
The Diels Alder/Retro-Diels Alder Concept on Solid Support. (n.d.). Leiden University. [Link]
- US Patent 5290953A - Process for producing sulfolane compounds. (1994).
-
Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube. [Link]
-
Chemistry of Thiophene 1,1-Dioxides. (2014). The Dong Group. [Link]
-
Sulfolene. (n.d.). Wikipedia. [Link]
-
Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. (2015). PMC - NIH. [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020). YouTube. [Link]
-
2,5-Dihydrothiophene. (n.d.). PubChem - NIH. [Link]
-
Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. (1991). PubMed. [Link]
-
3-Sulfolene. (n.d.). PubChem - NIH. [Link]
-
Extraction Unit Sulfolane Solvent Regeneration. (n.d.). Stratus Engineering, Inc. [Link]
-
Diels–Alder Reaction of Thiophene: Dramatic Effects of High-Pressure/Solvent-Free Conditions. (2021). ResearchGate. [Link]
-
Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes. (2014). PMC - PubMed Central. [Link]
-
Experiment #4 Diels Alder Reaction. (n.d.). University of Colorado Boulder. [Link]
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- 5. youtube.com [youtube.com]
- 6. Experiment #4 [sas.upenn.edu]
- 7. US3396090A - Recovery of sulfolane by distillation with pre-vaporization - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide's Reactivity as a Dienophile in Diels-Alder Reactions
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, offering a powerful tool for creating molecular complexity. The efficiency and selectivity of this [4+2] cycloaddition are profoundly influenced by the electronic nature of the participating diene and dienophile. This guide provides an in-depth comparison of the reactivity of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide, a specialized dienophile, with commonly employed alternatives such as maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate. By examining the underlying electronic and steric factors, supported by available experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.
Introduction to this compound as a Dienophile
This compound, a derivative of 2-sulfolene, presents a unique combination of structural features that modulate its reactivity as a dienophile. The presence of the strongly electron-withdrawing sulfone group (-SO₂-) significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, a key factor in accelerating the rate of normal-electron-demand Diels-Alder reactions.[1] Furthermore, the electronegative chlorine atom at the 3-position is expected to further enhance this electron-withdrawing effect, making the double bond even more electrophilic and, consequently, a more reactive dienophile.[2]
The general principle governing the reactivity of dienophiles in normal-electron-demand Diels-Alder reactions is the inverse relationship between the dienophile's LUMO energy and the reaction rate. A lower LUMO energy leads to a smaller energy gap between the diene's HOMO (Highest Occupied Molecular Orbital) and the dienophile's LUMO, resulting in a more favorable orbital interaction and a faster reaction.[3]
Comparative Reactivity Analysis
To provide a clear comparison, we will evaluate the reactivity of this compound against three widely used dienophiles in the context of their reactions with a standard diene, such as cyclopentadiene. While direct kinetic and yield data for this compound under strictly identical conditions as the other dienophiles is not extensively available in a single comparative study, we can infer its relative reactivity based on established principles and scattered experimental observations.
| Dienophile | Key Structural Features | Expected Relative Reactivity |
| This compound | Strong electron-withdrawing sulfone group; additional inductive effect from chlorine. | High |
| Maleic Anhydride | Two electron-withdrawing carbonyl groups in a cyclic system. | High |
| N-Phenylmaleimide | Two electron-withdrawing carbonyl groups; nitrogen atom. | High |
| Dimethyl Acetylenedicarboxylate (DMAD) | Two electron-withdrawing ester groups attached to an alkyne. | Moderate to High |
Table 1. Qualitative Comparison of Dienophile Reactivity.
Reactivity Profile of this compound
The combination of the sulfone group and the adjacent chlorine atom in this compound creates a highly electron-deficient π-system. This strong activation suggests that it would be a highly reactive dienophile, likely comparable to or even exceeding the reactivity of maleic anhydride and N-phenylmaleimide in many instances. The sulfone group is one of the most powerful electron-withdrawing groups used to activate dienophiles.[4]
Comparison with Maleic Anhydride and N-Phenylmaleimide
Maleic anhydride and N-phenylmaleimide are classic examples of highly reactive dienophiles due to the presence of two electron-withdrawing carbonyl groups attached to the double bond. These groups effectively lower the LUMO energy of the dienophile. N-phenylmaleimide often exhibits slightly higher reactivity than maleic anhydride due to the electronic influence of the nitrogen atom. It is anticipated that this compound would exhibit reactivity in the same order of magnitude as these dienophiles.
Comparison with Dimethyl Acetylenedicarboxylate (DMAD)
DMAD is a reactive dienophile due to the two electron-withdrawing ester groups. However, its acetylenic nature means the resulting Diels-Alder adduct retains a double bond in the newly formed six-membered ring. While reactive, the linear geometry of the alkyne can sometimes lead to different steric interactions in the transition state compared to cyclic dienophiles. The cyclic and constrained nature of this compound might offer advantages in terms of pre-organization for the cycloaddition, potentially leading to faster reaction rates in certain cases.
Mechanistic Considerations and Stereoselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that generally proceeds through a cyclic transition state.[5] This concerted mechanism has important stereochemical implications. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the product.[6]
Figure 1. Generalized workflow of a Diels-Alder reaction.
For cyclic dienophiles like this compound, the reaction with a cyclic diene such as cyclopentadiene can lead to the formation of endo and exo diastereomers. The endo product is often the kinetically favored product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state.[3] However, the exo product is typically the thermodynamically more stable product.[5] The ratio of endo to exo products can be influenced by reaction temperature, with lower temperatures favoring the kinetic endo product.
Experimental Protocol: A Representative Diels-Alder Reaction
Materials:
-
This compound
-
Dicyclopentadiene (to be cracked to generate cyclopentadiene)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Distillation apparatus for cracking dicyclopentadiene
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41-42 °C) via fractional distillation.[7] Keep the collected cyclopentadiene on ice to prevent dimerization.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diene: To the stirred solution of the dienophile, add a freshly prepared solution of cyclopentadiene (1.1 eq) in toluene dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the Diels-Alder adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and the endo/exo ratio.
Figure 2. A typical experimental workflow for a Diels-Alder reaction.
Conclusion
This compound is a highly activated dienophile poised for efficient participation in Diels-Alder reactions. The potent electron-withdrawing nature of the sulfone group, augmented by the inductive effect of the chlorine atom, suggests a reactivity profile that is competitive with, and potentially superior to, conventional dienophiles like maleic anhydride and N-phenylmaleimide. While comprehensive, direct comparative studies are needed to precisely quantify its reactivity in relation to these standards, the foundational principles of cycloaddition chemistry strongly support its utility in the synthesis of complex cyclic systems. Researchers are encouraged to explore this dienophile in their synthetic endeavors, particularly where high reactivity and specific stereochemical outcomes are desired.
References
-
Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. [Link]
-
Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
- Chou, T.-S., & Tso, H.-H. (1989). 3-Sulfolenes and Their Derivatives: Synthesis and Applications.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Gronowitz, S. (1986). Thiophene and Its Derivatives. Part Two. In The Chemistry of Heterocyclic Compounds (Vol. 44). John Wiley & Sons.
-
Hubbard, J. L. (2020, June 14). CHEM 2212L Experiment 2 - Diels Alder Reaction [Video]. YouTube. [Link]
- Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.
- Larock, R. C. (1999).
-
Master Organic Chemistry. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]
-
Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
- Padwa, A. (Ed.). (1996). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
- Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis.
- Sauer, J. (1966). Diels-Alder-Reaktionen: Der Mechanismus. Angewandte Chemie, 78(5), 233-251.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
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- Zwanenburg, B., & Klunder, A. J. H. (Eds.). (1987). Perspectives in the Organic Chemistry of Sulfur. Elsevier.
-
YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. [Link]
-
YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. [Link]
-
YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point [Video]. [Link]
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A Comparative Guide to Dienophiles in Diels-Alder Reactions: 3-Chloro-2,3-dihydrothiophene 1,1-dioxide vs. Maleic Anhydride
In the landscape of synthetic organic chemistry, the Diels-Alder reaction remains a cornerstone for the construction of six-membered rings, offering a powerful and elegant method for accessing complex molecular architectures. The judicious selection of the dienophile is paramount, as it profoundly influences reaction rates, yields, and stereochemical outcomes. This guide provides an in-depth, objective comparison of two potent dienophiles: the archetypal and highly reactive maleic anhydride and the less conventional but synthetically valuable 3-chloro-2,3-dihydrothiophene 1,1-dioxide.
This analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide not only a direct comparison of their performance based on available experimental data but also a rationale for their respective reactivities and applications.
At a Glance: Key Performance Attributes
| Feature | This compound | Maleic Anhydride |
| Reactivity | Moderately reactive dienophile. | Highly reactive dienophile.[1] |
| Key Activating Groups | Sulfone (-SO₂-), Chloro (-Cl) | Two Carbonyl (C=O) groups |
| Stereoselectivity | High endo-selectivity observed. | High endo-selectivity typically observed. |
| Synthetic Utility | Precursor to functionalized bicyclic systems, particularly those containing sulfur and chlorine, which can be further elaborated. | Widely used for the synthesis of functionalized cyclohexenes and polycyclic structures. |
| Handling & Stability | Stable crystalline solid. | Stable crystalline solid, though sensitive to moisture. |
Introduction to the Dienophiles
The efficacy of a dienophile in a Diels-Alder reaction is predominantly governed by the presence of electron-withdrawing groups conjugated to the double bond. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Maleic Anhydride: A classic and highly effective dienophile, maleic anhydride's reactivity stems from its two electron-withdrawing carbonyl groups, which are part of a rigid cyclic structure.[1] This pre-organization and potent electronic activation lead to rapid and often highly stereoselective reactions.
This compound: This dienophile, a derivative of sulfolene, is activated by the powerful electron-withdrawing sulfone group. The presence of a chlorine atom at the 3-position further enhances its electrophilicity. While not as commonly employed as maleic anhydride, it offers a unique entry point to sulfur- and chlorine-containing polycyclic frameworks.
Comparative Analysis: Reactivity and Stereoselectivity
Theoretical Underpinnings of Reactivity
The enhanced reactivity of maleic anhydride can be attributed to the superior electron-withdrawing ability of its two carbonyl groups integrated into a five-membered ring, which significantly lowers its LUMO energy. The sulfone group in this compound is also a strong electron-withdrawing group, and the inductive effect of the adjacent chlorine atom further decreases the electron density of the double bond. However, the overall electronic activation is generally considered to be greater in maleic anhydride.
Experimental Observations with Cyclopentadiene
Maleic Anhydride: The reaction of maleic anhydride with cyclopentadiene is a classic undergraduate laboratory experiment, known for its rapid and exothermic nature, often proceeding readily at room temperature to produce the endo adduct in high yield.
This compound: The Diels-Alder reaction of this compound with cyclopentadiene has been reported to proceed under thermal conditions, for instance, by heating in toluene, to afford the corresponding adduct. A notable study by Paquette and Carr demonstrated that this reaction produces a mixture of endo and exo isomers, with a significant preference for the endo product. The presence of the chlorine atom introduces an additional stereocenter in the product, leading to further isomeric possibilities.
The following table summarizes representative experimental data for the reaction of each dienophile with cyclopentadiene:
| Dienophile | Diene | Reaction Conditions | Product(s) | Yield | Stereoselectivity | Reference |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate/Ligroin, room temp. | cis-Norbornene-5,6-endo-dicarboxylic anhydride | High (qualitative) | Predominantly endo | General textbook examples |
| This compound | Cyclopentadiene | Toluene, reflux (110 °C), 24 h | 3-Chloro-3,4,4a,5,8,8a-hexahydro-exo-5,8-methano-1H-2-benzothiopyran 2,2-dioxide | ~80% | endo:exo ratio of ~4:1 | Paquette, L. A.; Carr, R. V. C. J. Org. Chem.1986 , 51 (25), 4976–4983. |
Experimental Protocols
Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
This protocol is a representative example of the high reactivity of maleic anhydride.
Materials:
-
Maleic anhydride
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl acetate
-
Ligroin (or petroleum ether)
Procedure:
-
Dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate in an Erlenmeyer flask.
-
Add an equal volume of ligroin to the solution.
-
Slowly add freshly cracked cyclopentadiene (1.1 eq) to the flask with gentle swirling. The reaction is exothermic, and the product may begin to precipitate immediately.
-
Allow the flask to stand at room temperature for 15-20 minutes to complete the crystallization.
-
Cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ligroin, and air dry.
Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol, adapted from the literature, illustrates the conditions required for the reaction of the less reactive, yet still effective, chloro-sulfolene dienophile.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene, anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add freshly cracked cyclopentadiene (2.0 eq).
-
Heat the reaction mixture at reflux (approximately 110 °C) under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to separate the endo and exo isomers.
Visualization of Reaction Mechanisms
Caption: Decision workflow for dienophile selection.
Conclusion and Future Perspectives
Both maleic anhydride and this compound are effective dienophiles for the Diels-Alder reaction, each with its distinct advantages. Maleic anhydride remains the dienophile of choice for rapid and high-yielding cycloadditions where the introduction of a dicarboxylic anhydride functionality is desired. Its high reactivity and well-established protocols make it a reliable and versatile reagent.
On the other hand, this compound provides a valuable alternative for the synthesis of more specialized structures. The resulting adducts, containing both a sulfone and a chloro group, are primed for a variety of subsequent transformations, opening avenues for the synthesis of novel sulfur-containing heterocycles and other complex molecules. The slightly more forcing conditions required for its reaction are a trade-off for the unique functionality it introduces.
For researchers and drug development professionals, the choice between these two dienophiles will ultimately be dictated by the specific synthetic goal. Where speed and efficiency in forming a simple cyclohexene are paramount, maleic anhydride is the clear choice. When the target molecule demands the unique structural features offered by the chloro-sulfolene derivative, the latter serves as an excellent and powerful tool in the synthetic chemist's arsenal.
References
-
Paquette, L. A.; Carr, R. V. C. Stereochemical Consequences of Vinylic and Allylic Thioether Oxidation in Bicyclic Systems. J. Org. Chem.1986 , 51 (25), 4976–4983. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab - YouTube. [Link]
-
Lab 1 Report - Diels-Alder Reaction | PDF | Organic Chemistry - Scribd. [Link]
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A Comparative Guide to Alternatives for 3-Chloro-2,3-dihydrothiophene 1,1-dioxide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular architectures with efficiency and precision. 3-Chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated sulfolene derivative, presents a unique combination of functional groups suggesting its potential utility in cycloaddition reactions and as a precursor to substituted dienes. This guide provides a comprehensive comparison of this compound with viable alternative reagents, supported by experimental data and mechanistic insights to inform your synthetic strategies.
Understanding this compound: A Duality of Reactivity
This compound belongs to the class of halosulfolenes. Its chemical structure, featuring a sulfone group and a chlorine atom on a dihydrothiophene ring, suggests two primary modes of reactivity: as a dienophile in Diels-Alder reactions or as a precursor to 2-chloro-1,3-butadiene.
-
Dienophilic Character: The electron-withdrawing nature of the sulfone and chloro groups is anticipated to activate the double bond for [4+2] cycloaddition reactions with electron-rich dienes.[1] This would lead to the formation of chlorinated and sulfonylated cyclohexene derivatives, which are valuable scaffolds in medicinal chemistry.
-
Diene Precursor: Analogous to its parent compound, 3-sulfolene, which thermally extrudes sulfur dioxide to generate 1,3-butadiene, this compound could potentially undergo a similar retro-cheletropic reaction to yield 2-chloro-1,3-butadiene.[2][3][4] This substituted diene can then participate in Diels-Alder reactions with various dienophiles.
The Benchmark: 3-Sulfolene as a Butadiene Source
The most fundamental alternative to any substituted sulfolene is 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) itself. It is a stable, crystalline solid that serves as a safe and convenient source of gaseous 1,3-butadiene for Diels-Alder reactions.[2][3][4]
Reaction Mechanism: In Situ Generation of 1,3-Butadiene
Caption: In situ generation of 1,3-butadiene from 3-sulfolene.
Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene (from 3-Sulfolene) with Maleic Anhydride [2][3]
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq) in a high-boiling solvent such as xylene.
-
Heat the mixture to reflux (approximately 140 °C). The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas.
-
The in situ generated 1,3-butadiene immediately reacts with maleic anhydride in a Diels-Alder reaction.
-
Maintain reflux for 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature, allowing the product, cis-1,2,3,6-tetrahydrophthalic anhydride, to crystallize.
-
Isolate the product by vacuum filtration and wash with a cold solvent (e.g., petroleum ether).
Alternatives for Dienophilic Reactivity
Given the expected dienophilic nature of this compound, a direct comparison can be made with other electron-poor alkenes commonly used in Diels-Alder reactions.
Maleimides: Highly Reactive Dienophiles
Maleimide and its derivatives, such as N-phenylmaleimide, are exceptionally reactive dienophiles due to the presence of two electron-withdrawing carbonyl groups conjugated with the double bond.[5][6][7]
Comparative Performance:
| Feature | This compound (Predicted) | N-Phenylmaleimide |
| Reactivity | Moderate to high | Very high |
| Stereoselectivity | Likely endo-selective | Highly endo-selective |
| Product Functionality | Chlorinated sulfone | Imide |
| Availability | Specialized chemical | Commercially available |
Experimental Protocol: Diels-Alder Reaction of Furan with N-Phenylmaleimide [8]
-
Dissolve N-phenylmaleimide (1.0 eq) in a suitable solvent (e.g., diethyl ether).
-
Add furan (1.0 to 1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The reaction typically proceeds to completion within a few hours.
-
The product, a mixture of endo and exo cycloadducts, can be isolated by removal of the solvent under reduced pressure.
Halogenated Alkenes and Cycloalkenones
Other halogenated compounds, such as 2-brominated cycloalkenones, have been shown to be potent dienophiles with enhanced reactivity and high endo-selectivity compared to their non-halogenated parent compounds.[9] This provides a strong basis for inferring the dienophilic potential of this compound.
Alternatives for Generating Substituted Dienes
If the primary utility of this compound is as a precursor to 2-chloro-1,3-butadiene, then other methods for generating this and other substituted dienes serve as relevant alternatives.
In Situ Generation of 2-Chloro-1,3-butadiene
While a direct protocol for the generation of 2-chloro-1,3-butadiene from this compound is not documented, the general principle of thermal extrusion of SO₂ from sulfolenes is well-established.[2][3][4] Alternative established routes to 2-chloro-1,3-butadiene often involve the dehydrochlorination of dichlorobutenes.[10]
Conceptual Workflow: Generation and Trapping of 2-Chloro-1,3-butadiene
Caption: Conceptual pathway for the use of the target molecule as a diene precursor.
Other Substituted Dienes
A wide array of substituted 1,3-dienes can be synthesized through various methods, offering a broader scope of functionality for Diels-Alder reactions. For instance, Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a highly reactive, electron-rich diene used for the synthesis of functionalized cyclohexenones.[11]
Conclusion: Navigating the Synthetic Landscape
This compound is a reagent with significant, albeit largely unexplored, potential in synthetic organic chemistry. Its structure suggests a dual role as either an activated dienophile or a precursor to a chlorinated diene.
For applications requiring a reliable and well-characterized dienophile, established reagents like maleimides offer a more predictable and often more reactive alternative.
When the goal is the introduction of a simple butadiene unit, 3-sulfolene remains the industry standard due to its stability, ease of handling, and extensive documentation.
For the synthesis of more complex, substituted cyclohexene structures, the in situ generation of substituted dienes from various precursors, or the use of highly functionalized dienes like Danishefsky's diene, provides a versatile and powerful toolbox for the synthetic chemist.
Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic utility and to definitively position it among the existing repertoire of reagents for cycloaddition chemistry. Researchers are encouraged to explore its reactivity with a range of dienes and to investigate its thermal stability as a precursor for 2-chloro-1,3-butadiene.
References
- Della Rosa, C., Paredes, E., Kneeteman, M., & Mancini, P. M. E. (2004). 2-nitrofurans as dienophiles in diels-alder reactions. Molecular Diversity, 8(4), 431-435.
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Gagnon, J. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
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- Harvey, S. C. (1949). Maleimide as a Dienophile. Journal of the American Chemical Society, 71(4), 1512-1512.
- Hsung, R. P., et al. (2005). Halocycloalkenones as Diels-Alder Dienophiles. Applications to Generating Useful Structural Patterns. Organic letters, 7(15), 3375-3378.
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Leah4sci. (2015, March 5). Diels Alder Reaction Part 2 Cyclic Reactants and Bicyclic Products [Video]. YouTube. [Link]
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- Pawar, S. K., & Ofial, A. R. (2021). Danishefsky’s Dienes. In Lewis Acids and Bases in Organic Synthesis (pp. 1-28). Wiley-VCH GmbH.
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Wikipedia contributors. (2023, November 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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Wikipedia contributors. (2023, December 22). Hexachlorocyclopentadiene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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Wikipedia contributors. (2023, October 21). Maleimide. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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Wikipedia contributors. (2023, August 1). 2-Chloro-1,3-butadiene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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Wikipedia contributors. (2024, January 15). Sulfolene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating Enantioselective Synthesis with Chiral Chromatography
To the Researchers, Scientists, and Drug Development Professionals forging the next generation of therapeutics, this guide provides an in-depth comparison of chiral chromatography techniques for the critical validation of enantioselective synthesis. Herein, we move beyond mere protocols to dissect the causality behind methodological choices, ensuring your analytical results are not only accurate but unequivocally defensible.
The therapeutic landscape is dominated by chiral molecules, with stereoisomers often exhibiting profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to synthesize a single, desired enantiomer—enantioselective synthesis—is a cornerstone of modern drug development. However, the synthesis itself is only half the battle. Rigorous validation is required to confirm the enantiomeric purity of the final compound, a task for which chiral chromatography is the undisputed gold standard.[3]
This guide will navigate the principles of chiral recognition, compare the primary chromatographic techniques, and provide actionable protocols to establish a self-validating system for determining enantiomeric excess (ee).
The Principle of Chiral Recognition: Creating a Divisible Interaction
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[4] Chiral chromatography overcomes this by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP).[5] The fundamental principle is the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[6][7]
These diastereomeric complexes have different interaction energies and stabilities, leading to differential retention times and, ultimately, separation.[6][7] The success of this separation hinges on the CSP's ability to engage in multiple, simultaneous interactions with the analyte, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[5][6]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
